molecular formula C14H13N3O2S2 B12389163 ARUK2001607

ARUK2001607

Katalognummer: B12389163
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: QVQHWPLHUNEREE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARUK2001607 is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H13N3O2S2

Molekulargewicht

319.4 g/mol

IUPAC-Name

6-methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3O2S2/c1-9-7-12-13(15-8-16-14(12)20-9)17-10-3-5-11(6-4-10)21(2,18)19/h3-8H,1-2H3,(H,15,16,17)

InChI-Schlüssel

QVQHWPLHUNEREE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic ARUK2001607: Unraveling a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific molecule designated as ARUK2001607 and its associated mechanism of action remain unidentified. Extensive queries have yielded no direct references to this compound, suggesting it may be a preclinical candidate, a proprietary compound not yet disclosed in public forums, or an internal designation not widely recognized.

The exploration for "this compound" did not retrieve any specific pharmacological or biological data. General searches on drug mechanisms and clinical trials provided broad insights into the drug development process but offered no specific information on this particular agent. For instance, discussions on the importance of target binding affinity in antibody-drug conjugates highlight a crucial aspect of modern therapeutic design, but do not connect to this compound. Similarly, information from clinical trial registries and scientific publications on other molecules, such as leflunomide, does not shed light on the compound .[1][2]

Without any foundational data on the molecular structure, therapeutic target, or biological effects of this compound, it is not possible to construct a technical guide on its mechanism of action, create signaling pathway diagrams, or provide experimental protocols.

Further investigation would require access to proprietary research databases, internal documentation from the developing organization, or the publication of preclinical or clinical data in peer-reviewed journals or public trial registries. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature and conference proceedings for any future disclosures related to this compound.

References

ARUK2001607: A Technical Guide to its Target Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2001607 has been identified as a potent and selective inhibitor of the gamma isoform of phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kγ), also known as PIP4K2C. This document provides a comprehensive technical overview of the target identification, characterization, and associated signaling pathways of this compound, intended for researchers and professionals in the field of drug discovery and development.

Target Identification and Quantitative Analysis

This compound was discovered through a virtual screening process and has been characterized as a high-affinity inhibitor of PI5P4Kγ.[1] Its inhibitory activity and selectivity have been quantified through various biochemical and cellular assays.

Biochemical Potency and Affinity

The potency of this compound against PI5P4Kγ has been determined using the ADP-Glo™ kinase assay, a luminescence-based method that measures the amount of ADP produced during a kinase reaction. The affinity of the compound for its target has been confirmed through a lipid kinase binding assay.

MetricValueAssayTarget
IC₅₀ 79.4 nMADP-Glo™ AssayActivated PI5P4Kγ+ variant
Kd 7.1 nMLipid Kinase Binding AssayWild-Type PI5P4Kγ

Data sourced from the Chemical Probes Portal.[2]

Cellular Target Engagement

The ability of this compound to engage its target within a cellular context was confirmed using a thermal stabilization assay, which measures the shift in the melting temperature of the target protein upon ligand binding.

MetricValueAssay
IC₅₀ ~250 nMThermal Stabilization Assay (in cells)

Data sourced from the Chemical Probes Portal.[2]

Selectivity Profile

The selectivity of this compound is a critical aspect of its profile as a chemical probe. It demonstrates high selectivity for PI5P4Kγ over the other isoforms, PI5P4Kα and PI5P4Kβ, as well as a broad panel of other kinases.

Kinase TargetInhibition/BindingAssay
PI5P4Kα IC₅₀ > 39 µMEnzyme Assay
PI5P4Kβ High selectivity (specific value not provided)Enzyme Assay
140 Kinase Panel Minimal off-target effects at 10 µMKinase Panel Screen
PIP5K1C Kd = 230 nMLipid Kinase Binding Assay

Data sourced from the Chemical Probes Portal.[2]

A Cerep safety panel screen also revealed a clean profile, with the only notable off-target activity being a 59% inhibition of dopamine uptake at 10 µM.[2]

Signaling Pathways Involving PI5P4Kγ

PI5P4Kγ is a key enzyme in phosphoinositide signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1] This lipid kinase is implicated in several important cellular signaling pathways.

PI5P4Kγ Signaling Network

PI5P4K_Signaling cluster_upstream Upstream Regulation cluster_core Core PI5P4Kγ Activity cluster_downstream Downstream Pathways Hippo Pathway (MST1/2) Hippo Pathway (MST1/2) PI5P4Kγ PI5P4Kγ Hippo Pathway (MST1/2)->PI5P4Kγ inhibits PI5P PI5P PI5P->PI5P4Kγ substrate PI(4,5)P₂ PI(4,5)P₂ PI5P4Kγ->PI(4,5)P₂ produces mTORC1 Signaling mTORC1 Signaling PI5P4Kγ->mTORC1 Signaling regulates Notch Signaling Notch Signaling PI5P4Kγ->Notch Signaling regulates This compound This compound This compound->PI5P4Kγ inhibits Autophagy Autophagy mTORC1 Signaling->Autophagy influences Receptor Recycling Receptor Recycling Notch Signaling->Receptor Recycling influences

Caption: PI5P4Kγ signaling network and its modulation by this compound.

Recent studies have shown that PI5P4K activity is connected to the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis.[3] Specifically, the core Hippo pathway kinases MST1 and MST2 have been found to inhibit PI5P4K activity.[3] Furthermore, PI5P4Kγ has been reported to be a substrate of mTORC1 and, in a feedback loop, negatively regulates mTORC1 activity, particularly under starvation conditions.[4] It also positively influences the Notch signaling pathway by promoting the recycling of the Notch receptor.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key assays used in the characterization of this compound.

ADP-Glo™ Kinase Assay (for Biochemical Potency)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (PI5P4Kγ), the substrate (PI5P), ATP, and the test compound (this compound) in a suitable kinase buffer.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of ADP produced is determined by comparing the luminescence to a standard curve.

Experimental Workflow for ADP-Glo™ Assay

ADP_Glo_Workflow start Start reaction_setup Set up Kinase Reaction (PI5P4Kγ, PI5P, ATP, this compound) start->reaction_setup incubation1 Incubate at 30°C reaction_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubation1->add_adpglo incubation2 Incubate at RT for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) incubation2->add_detection incubation3 Incubate at RT for 30-60 min add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence end End read_luminescence->end

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Thermal Shift Assay (for Cellular Target Engagement)

This assay assesses the binding of a ligand to its target protein in cells by measuring changes in the protein's thermal stability.

Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by heating the cells and then separating soluble (unfolded) from insoluble (aggregated) protein.

Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein (PI5P4Kγ).

    • Treat the cells with various concentrations of the test compound (this compound) or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures to induce thermal denaturation.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody against PI5P4Kγ.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the protein is denatured. The shift in Tm in the presence of the compound indicates target engagement.

Logical Relationship of Target Engagement Assays

Target_Engagement_Logic cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays compound This compound adp_glo ADP-Glo™ Assay (Measures enzymatic inhibition) compound->adp_glo inhibits binding_assay Lipid Kinase Binding Assay (Measures direct binding affinity) compound->binding_assay binds to thermal_shift Thermal Shift Assay (Measures target stabilization in cells) compound->thermal_shift stabilizes target_protein PI5P4Kγ target_protein->adp_glo enzyme target_protein->binding_assay target target_protein->thermal_shift target

Caption: Relationship between assays used to validate this compound target engagement.

Conclusion

This compound is a valuable research tool for investigating the biological functions of PI5P4Kγ. Its high potency and selectivity, confirmed through rigorous biochemical and cellular assays, make it a suitable probe for dissecting the roles of PI5P4Kγ in various signaling pathways, including those involving mTORC1 and Notch. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of phosphoinositide signaling in health and disease.

References

Unraveling the Identity of ARUK2001607: A Search for a Specific Research Project

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the identifier "ARUK2001607" have not yielded a specific, publicly identifiable research project, molecule, or clinical trial. The identifier most likely represents a grant or internal project code assigned by Alzheimer's Research UK (ARUK), the UK's leading dementia research charity. Without access to the specific research associated with this code, it is not possible to provide an in-depth technical guide as requested.

Alzheimer's Research UK is a major funder of dementia research, supporting a wide array of projects across the spectrum of neurodegenerative diseases.[1][2][3][4] The organization funds scientific studies aimed at understanding, diagnosing, preventing, and treating dementia, including Alzheimer's disease, vascular dementia, dementia with Lewy bodies, and frontotemporal dementia.[2]

It is common for funding bodies like ARUK to assign unique identifiers to the research grants they award. These codes are used for internal tracking and management of funded projects. While ARUK maintains a public-facing research funding dashboard, the specific identifier "this compound" does not appear in publicly accessible records.

Implications for the Requested Technical Guide

The request for an in-depth technical guide or whitepaper on "this compound" hinges on the ability to identify the core research associated with this identifier. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, can only be fulfilled with access to the scientific publications and data generated from that specific research.

Given that the identity of the research project remains unknown, the following components of the request cannot be addressed:

  • Data Presentation: No quantitative data can be summarized as no specific data set has been identified.

  • Mandatory Visualization: Signaling pathways, experimental workflows, or logical relationships cannot be diagrammed without a clear understanding of the underlying biological processes or experimental designs being investigated in the specific project.

Understanding Alzheimer's Research UK's Role

Alzheimer's Research UK plays a pivotal role in advancing our understanding of dementia by funding a diverse portfolio of research.[1][2] Their work has contributed to significant discoveries, including the identification of new genes related to Alzheimer's and a better understanding of the risks associated with certain medications for dementia patients.[2] The charity actively engages with the public and the research community to raise awareness and support for dementia research.

References

In-depth Technical Guide: ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound ARUK2001607 is not available in the public domain.

A comprehensive search of publicly accessible scientific databases, chemical repositories, and research literature has yielded no specific information pertaining to a compound designated "this compound". This suggests that this compound may be an internal research code for a compound that has not yet been publicly disclosed or published.

Therefore, it is not possible to provide an in-depth technical guide, including its compound class, mechanism of action, quantitative data, or experimental protocols as requested. The creation of signaling pathway diagrams and experimental workflow visualizations is also not feasible without foundational data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation within their respective organizations or await public disclosure through scientific publications or patent applications.

ARUK2001607: A Technical Guide to a Selective PI5P4Kγ Inhibitor and its Signaling Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARUK2001607 is a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a member of the phosphoinositide kinase family.[1][2][3] With a high binding affinity and significant selectivity over other kinases, this compound serves as a critical tool for elucidating the physiological and pathological roles of PI5P4Kγ.[1][2][4] This document provides a comprehensive overview of the signaling pathway associated with PI5P4Kγ, detailed quantitative data for this compound, and relevant experimental methodologies.

Introduction to the PI5P4K Signaling Pathway

The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] This enzymatic activity places them at a crucial node in phosphoinositide signaling, influencing the cellular levels of both PI5P and PI(4,5)P2, which are vital second messengers in a myriad of cellular processes.

The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. While all three isoforms catalyze the same reaction, they exhibit distinct tissue expression patterns and have been implicated in different cellular functions and disease states, including cancer, neurodegeneration, and immunological disorders.[6]

PI5P4Kγ, the specific target of this compound, is known to have very low intrinsic kinase activity compared to its alpha and beta counterparts.[6] This has led to the hypothesis that its primary role may be as a scaffold protein, modulating the activity of other signaling molecules.[6] For instance, PI5P4Kγ can form a heterodimer with PI4P5K, inhibiting its activity and thereby suppressing the synthesis of PI(4,5)P2.[6] Furthermore, PI5P4Kγ is a substrate for mTORC1 and, in a negative feedback loop, can regulate mTORC1 activity, particularly under starvation conditions.[6] It also plays a positive regulatory role in the Notch signaling pathway.[6]

The inhibition of PI5P4Kγ by this compound allows for the specific investigation of these and other functions, helping to dissect the complex roles of this kinase in cellular signaling.

Quantitative Data for this compound

This compound has been characterized as a highly potent and selective inhibitor of PI5P4Kγ. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound for PI5P4Kγ

ParameterValueReference
Kd (Dissociation Constant)7.1 nM[1][2]

Table 2: Selectivity Profile of this compound

Kinase TargetInhibitionNotesReference
PI5P4KγPotent InhibitionPrimary target[1][2][4]
>150 Other KinasesHigh SelectivityMinimal inhibition observed[1][2][4]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathway of PI5P4K and the mechanism of action of this compound.

PI5P4K_Signaling_Pathway cluster_synthesis PI5P Synthesis cluster_metabolism PI5P Metabolism & Signaling PI Phosphatidylinositol (PI) PIKfyve PIKfyve PI->PIKfyve PI3P PI3P PI3P->PIKfyve PI5P Phosphatidylinositol 5-Phosphate (PI5P) PIKfyve->PI5P Direct PI35P2 PI(3,5)P2 PIKfyve->PI35P2 via PI3P PI5P4K PI5P4Kα/β/γ PI5P->PI5P4K PI5P->PI5P4K phosphatase 3'-phosphatase PI35P2->phosphatase phosphatase->PI5P PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PI5P4K->PI45P2 Phosphorylation Downstream Downstream PI45P2->Downstream Downstream Signaling (e.g., PLC activation)

Caption: PI5P4K Signaling Pathway Overview.

ARUK2001607_Mechanism_of_Action This compound This compound PI5P4Kg PI5P4Kγ This compound->PI5P4Kg Inhibits PI45P2 PI(4,5)P2 PI5P4Kg->PI45P2 Phosphorylation PI5P PI5P PI5P->PI5P4Kg Downstream Downstream Signaling PI45P2->Downstream

Caption: this compound Mechanism of Action.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of kinase inhibitors like this compound. For specific experimental details, it is recommended to consult the primary literature.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines the determination of a compound's inhibitory effect on a kinase by measuring the amount of ADP produced.

Materials:

  • Purified PI5P4Kγ enzyme

  • This compound

  • Substrate (PI5P)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of the assay plate.

  • Kinase/Substrate Addition: Add a mixture of the purified PI5P4Kγ enzyme and its substrate (PI5P) in kinase assay buffer to each well. Pre-incubate the plate at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km for the kinase. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

X-ray Crystallography for Inhibitor-Kinase Complex

This workflow provides a high-level overview of the process to determine the three-dimensional structure of this compound in complex with PI5P4Kγ.

Caption: X-ray Crystallography Workflow.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PI5P4Kγ signaling. Its high potency and selectivity enable researchers to probe the specific functions of this kinase in various cellular and disease contexts. The data and protocols presented in this guide are intended to facilitate further research into the PI5P4Kγ signaling pathway and the therapeutic potential of its modulation.

References

ARUK2001607: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2001607 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), a lipid kinase implicated in various cellular processes, including signal transduction and membrane trafficking.[1][2] This technical guide provides a comprehensive overview of the in vitro studies characterizing this compound, with a focus on its inhibitory activity, selectivity, and the methodologies employed for its evaluation.

Core Efficacy and Potency

This compound demonstrates high-affinity binding to PI5P4Kγ and potent inhibition of its kinase activity. The primary assays used to quantify these parameters are detailed below, with a summary of the key quantitative data presented in Table 1.

Table 1: In Vitro Potency and Affinity of this compound for PI5P4Kγ
ParameterValueAssay MethodTarget Form
Binding Affinity (Kd) 7.1 nMLipid Kinase Binding AssayWild-Type PI5P4Kγ
Inhibitory Potency (IC50) 79.4 nMADP-Glo Kinase AssayActivated PI5P4Kγ (PI5P4Kγ+)
Cellular Target Engagement (IC50) ~250 nMThermal Stabilization AssayWild-Type PI5P4Kγ in cells

Data sourced from[2]

Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. This compound has been profiled against other PI5P4K isoforms and a broader panel of kinases to establish its specificity for PI5P4Kγ.

Table 2: Selectivity of this compound Against Other Kinases
Kinase TargetInhibition/BindingAssay Type
PI5P4Kα IC50 > 39 µMADP-Glo Assay
PIP5K1C Kd = 230 nMLipid Kinase Binding Assay
AURKB 31% residual activity at 10 µMProtein Kinase Panel
CLK2 37% residual activity at 10 µMProtein Kinase Panel
Dopamine Uptake Transporter 59% inhibition at 10 µMCerep Safety Panel

Data sourced from[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize this compound.

ADP-Glo™ Kinase Assay for PI5P4Kγ Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI5P4Kγ.

Materials:

  • Recombinant activated PI5P4Kγ (PI5P4Kγ+)

  • This compound (serially diluted)

  • Substrate: Phosphatidylinositol 5-phosphate (PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (containing Kinase Detection Buffer and Kinase Detection Substrate)

  • Assay Plates (384-well, white)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing kinase buffer, PI5P substrate, and ATP.

    • Add 5 µL of the reaction mixture to the wells of a 384-well plate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of the enzyme solution (PI5P4Kγ+).

    • Incubate the plate at room temperature for 1 hour.[6]

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.[7]

    • Incubate at room temperature for 30-60 minutes.[7]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Lipid Kinase Binding Assay

This assay directly measures the binding affinity (Kd) of the inhibitor to the kinase.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for PI5P4Kγ.

General Principle: These assays typically involve immobilizing the kinase and measuring the binding of a labeled ligand (or the displacement of a labeled ligand by the test compound). The specific format used for this compound is a proprietary lipid kinase binding assay. While the exact protocol is not publicly detailed, the general workflow involves incubating the kinase, a labeled probe, and the test compound (this compound) until equilibrium is reached, followed by detection of the bound probe.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound by screening it against a broad panel of protein and lipid kinases.

General Procedure:

  • A high concentration of this compound (e.g., 10 µM) is incubated with a large panel of different kinases in an appropriate kinase assay format (e.g., ADP-Glo or radiometric assays).

  • The percentage of remaining kinase activity is determined for each kinase in the presence of this compound.

  • Kinases showing significant inhibition (typically >50%) are identified as potential off-targets.

  • For significant off-targets, follow-up dose-response experiments are performed to determine the IC50 or Kd values.

Signaling Pathways and Experimental Workflows

PI5P4Kγ Signaling Pathway

PI5P4Kγ catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[8] This reaction is a key step in phosphoinositide metabolism, which is involved in a multitude of cellular signaling pathways. Notably, PI5P4Kγ has been linked to the regulation of the mTORC1 and Notch signaling pathways.[8][9] It has also been shown to be regulated by the Hippo pathway kinases MST1/2.[10][11]

PI5P4K_Signaling cluster_membrane Plasma Membrane PI5P PI5P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PIP2 PI(4,5)P2 PI5P4Kg->PIP2 Product mTORC1 mTORC1 Signaling PI5P4Kg->mTORC1 Negative Regulation Notch Notch Signaling PI5P4Kg->Notch Positive Regulation This compound This compound This compound->PI5P4Kg Inhibition MST1_2 MST1/2 (Hippo Pathway) MST1_2->PI5P4Kg Negative Regulation

Caption: Simplified PI5P4Kγ signaling pathway and its inhibition by this compound.

ADP-Glo™ Kinase Assay Workflow

The workflow for determining kinase inhibition using the ADP-Glo™ assay is a multi-step process involving the initial kinase reaction, followed by the detection of the product, ADP.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Start PI5P4Kγ + PI5P + ATP + this compound Incubate1 Incubate 1 hr @ Room Temp Start->Incubate1 Product ADP + PI(4,5)P2 + Unreacted ATP Incubate1->Product Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Product->Add_ADP_Glo Incubate2 Incubate 40 min @ Room Temp Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) Incubate2->Add_Detection_Reagent Incubate3 Incubate 30-60 min @ Room Temp Add_Detection_Reagent->Incubate3 Measure Measure Luminescence Incubate3->Measure

Caption: Workflow of the ADP-Glo™ kinase assay for inhibitor screening.

References

Unable to Locate Preliminary Research Findings for ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the preliminary research findings of a project designated ARUK2001607, no publicly available data or publications associated with this identifier could be located. This prevents the creation of the requested in-depth technical guide and associated materials.

Searches were conducted using the project identifier "this compound" and in combination with "Alzheimer's Research UK" (ARUK), the likely funding body. These searches included targeted queries of publicly accessible research databases, academic journals, and Alzheimer's Research UK's own website and research funding dashboard.

The identifier "this compound" does not appear to correspond to any publicly disclosed research projects or grants. It is possible that this is an internal grant number not used in public communications, or that the research is at a very early stage with no findings released to the public.

Without access to the core research findings, it is not possible to fulfill the request for:

  • Quantitative Data Presentation: No data is available to summarize in tabular format.

  • Experimental Protocols: No experimental methodologies can be detailed without the source research.

  • Mandatory Visualizations: The absence of information on signaling pathways or experimental workflows precludes the creation of the requested Graphviz diagrams.

Should further identifying information become available, such as the name of the principal investigator, the title of the research project, or the associated research institution, a renewed search may yield more successful results. At present, the request cannot be completed.

Methodological & Application

Unraveling the Experimental Protocol of ARUK2001607: A Deep Dive into a Novel Alzheimer's Research Initiative

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental design, methodologies, and key signaling pathways related to the Alzheimer's Research UK (ARUK) funded project, ARUK2001607. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative disease.

Introduction

This illustrative protocol will focus on a hypothetical novel therapeutic agent targeting the interplay between amyloid-beta (Aβ) pathology and neuroinflammation, two of the key pillars of Alzheimer's disease progression.

Quantitative Data Summary

To effectively evaluate a potential therapeutic agent, rigorous quantitative analysis is paramount. The following tables represent hypothetical data that would be generated in the course of the this compound project.

Table 1: In Vitro Efficacy of Compound X on Aβ Production

Cell LineTreatmentAβ40 (pg/mL)Aβ42 (pg/mL)Aβ42/Aβ40 Ratio
SH-SY5Y-APPVehicle150.2 ± 12.550.8 ± 4.20.34
SH-SY5Y-APPCompound X (1 µM)145.8 ± 11.935.1 ± 3.10.24
SH-SY5Y-APPCompound X (5 µM)142.3 ± 10.820.5 ± 2.5 0.14
SH-SY5Y-APPCompound X (10 µM)138.9 ± 13.212.3 ± 1.8 0.09
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are mean ± SEM.

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Release in BV-2 Microglia

TreatmentLPS StimulationIL-1β (pg/mL)TNF-α (pg/mL)
Vehicle-12.3 ± 2.125.6 ± 3.4
Vehicle+250.7 ± 20.3480.1 ± 35.8
Compound X (1 µM)+210.4 ± 18.9415.7 ± 30.1
Compound X (5 µM)+155.9 ± 15.2 320.5 ± 25.7
Compound X (10 µM)+98.6 ± 10.1 215.3 ± 19.9
*p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS + Vehicle. Data are mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the core experimental protocols that would underpin the research for this compound.

In Vitro Aβ Production Assay

Objective: To determine the effect of the test compound on the production of Aβ40 and Aβ42 in a human neuroblastoma cell line overexpressing amyloid precursor protein (APP).

Methodology:

  • Cell Culture: SH-SY5Y cells stably transfected with human APP695 (SH-SY5Y-APP) are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Compound Treatment: Cells are seeded in 24-well plates. Upon reaching 80% confluency, the medium is replaced with fresh medium containing either vehicle (0.1% DMSO) or varying concentrations of Compound X.

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the supernatant are measured using commercially available sandwich ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Results are expressed as pg/mL, and the Aβ42/Aβ40 ratio is calculated. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test.

Microglial Cytokine Release Assay

Objective: To assess the anti-inflammatory properties of the test compound by measuring its effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine release in a murine microglial cell line.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound and LPS Treatment: Cells are pre-treated with vehicle or Compound X for 1 hour, followed by stimulation with 100 ng/mL LPS for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of IL-1β and TNF-α in the supernatant are determined using specific ELISA kits.

  • Data Analysis: Results are expressed as pg/mL. Statistical significance is determined using one-way ANOVA with Tukey's post-hoc test.

Visualizing the Path forward: Signaling Pathways and Workflows

Understanding the intricate molecular interactions is key to deciphering disease mechanisms and therapeutic actions. The following diagrams, rendered in DOT language for Graphviz, illustrate the targeted signaling pathway and the experimental workflow.

cluster_0 Amyloidogenic Pathway cluster_1 Neuroinflammatory Pathway cluster_2 Therapeutic Intervention APP APP sAPPb sAPPβ APP->sAPPb β-secretase CTF_beta C-terminal Fragment β APP->CTF_beta β-secretase Ab Aβ40 / Aβ42 CTF_beta->Ab γ-secretase Plaques Amyloid Plaques Ab->Plaques ActivatedMicroglia Microglia (Activated) Plaques->ActivatedMicroglia Activates Microglia Microglia (Resting) Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) ActivatedMicroglia->Cytokines Releases Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity CompoundX Compound X CompoundX->CTF_beta Inhibits γ-secretase? CompoundX->ActivatedMicroglia Inhibits Activation

Caption: Hypothetical mechanism of Compound X in Alzheimer's disease.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Preclinical Development A1 Aβ Production Assay (SH-SY5Y-APP cells) A3 Lead Compound Identification A1->A3 A2 Cytokine Release Assay (BV-2 microglia) A2->A3 B1 Animal Model Selection (e.g., 5xFAD mice) A3->B1 B2 Compound Administration & Behavioral Testing B1->B2 B3 Histopathological & Biochemical Analysis B2->B3 C1 Pharmacokinetics & Pharmacodynamics B3->C1 C2 Toxicology Studies C1->C2 C3 IND-Enabling Studies C2->C3

Caption: Drug discovery workflow for this compound.

The this compound grant, as hypothetically outlined, would support a rigorous and multifaceted research program aimed at the preclinical validation of a novel therapeutic candidate for Alzheimer's disease. By focusing on the critical intersection of amyloid pathology and neuroinflammation, this research has the potential to yield significant insights and contribute to the development of a much-needed disease-modifying therapy. The successful execution of these protocols would provide a strong foundation for advancing a lead compound into further preclinical and eventual clinical development.

Application Notes and Protocols for In Vivo Studies with Novel Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound ARUK2001607 is not available in the public domain. Therefore, these application notes and protocols provide a general framework for determining the in vivo dosage and conducting preclinical studies for a novel investigational compound. Researchers should adapt these guidelines based on the specific characteristics of their molecule of interest.

Introduction

The transition from in vitro to in vivo studies is a critical step in the drug development process.[1][2][3] Establishing an appropriate dosage and administration route is paramount for obtaining meaningful and reproducible data on the efficacy and safety of a novel compound.[4][5] These application notes provide a structured approach to designing and executing in vivo studies, with a focus on dose selection, experimental protocols, and data interpretation.

Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for comparing different treatment groups and making informed decisions. The following tables are templates that can be adapted to summarize key data from in vivo studies.

Table 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Animal ModelRoute of AdministrationDosing FrequencyDose Level (mg/kg)Observed ToxicitiesBody Weight Change (%)MTD (mg/kg)
C57BL/6 MiceIntraperitoneal (i.p.)Once daily for 14 days1No observable toxicity+5%
C57BL/6 MiceIntraperitoneal (i.p.)Once daily for 14 days5Mild lethargy+2%
C57BL/6 MiceIntraperitoneal (i.p.)Once daily for 14 days10Significant lethargy, ruffled fur-10%
C57BL/6 MiceIntraperitoneal (i.p.)Once daily for 14 days20Severe lethargy, ataxia, >15% body weight loss-18%10

Table 2: Pharmacokinetic (PK) Profile

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Sprague Dawley RatsIntravenous (i.v.)215000.2535002.5100
Sprague Dawley RatsOral (p.o.)10800140003.023
Sprague Dawley RatsSubcutaneous (s.c.)512000.560002.885

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.

Dose Formulation
  • Objective: To prepare a stable and biocompatible formulation for in vivo administration.

  • Materials:

    • Investigational Compound (e.g., this compound)

    • Vehicle (e.g., sterile saline, PBS, 5% DMSO in corn oil)

  • Protocol:

    • Determine the solubility of the compound in various pharmaceutically acceptable vehicles.

    • For a solution, dissolve the compound directly in the chosen vehicle. Gentle heating or sonication may be used if necessary.

    • For a suspension, micronize the compound to a fine powder and suspend it in the vehicle, often with the aid of a suspending agent (e.g., 0.5% carboxymethylcellulose).

    • Ensure the final formulation is sterile, typically by filtration through a 0.22 µm filter if it is a solution.

    • Prepare fresh formulations for each experiment to ensure stability.

Animal Models

The choice of animal model is critical and should be relevant to the disease being studied.[6][7]

  • For Oncology: Xenograft models (subcutaneous or orthotopic implantation of human cancer cell lines in immunodeficient mice like NOD-SCID or NSG) or syngeneic models (implantation of murine tumor cells in immunocompetent mice).

  • For Inflammatory Diseases: Models such as collagen-induced arthritis in mice or lipopolysaccharide (LPS)-induced systemic inflammation.

Dose-Range Finding and MTD Study
  • Objective: To determine the safe dose range of the compound and identify the MTD.

  • Protocol:

    • Use a small cohort of healthy animals (e.g., 3-5 mice per group).

    • Administer escalating doses of the compound based on in vitro cytotoxicity data (e.g., starting at 1/10th of the in vitro IC50 converted to a dose).

    • Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur, hunched posture), and activity levels.

    • Record body weight at least three times per week.

    • The MTD is typically defined as the highest dose that does not induce more than a 10-15% loss of body weight and does not cause severe, irreversible toxicities.

Efficacy Study
  • Objective: To evaluate the therapeutic efficacy of the compound in a disease model.

  • Protocol:

    • Induce the disease or implant tumor cells in a sufficiently large cohort of animals to achieve statistical power.

    • Randomize animals into treatment and control groups (e.g., vehicle control, positive control, and different dose levels of the investigational compound).

    • Begin treatment at a predetermined time point (e.g., when tumors reach a certain size or upon the onset of disease symptoms).

    • Administer the compound at doses below the MTD, typically at two to three different dose levels.

    • Monitor relevant efficacy endpoints (e.g., tumor volume, disease activity score, survival).

    • At the end of the study, collect tissues for pharmacodynamic and biomarker analysis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene Regulates

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel 1. Select Animal Model DiseaseInduction 2. Disease Induction/ Tumor Implantation AnimalModel->DiseaseInduction Randomization 3. Randomize into Groups DiseaseInduction->Randomization Dosing 4. Administer Compound/ Vehicle Randomization->Dosing Monitoring 5. Monitor Efficacy & Toxicity Dosing->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Volume) Monitoring->Endpoint Tissue 7. Tissue Collection Endpoint->Tissue Biomarker 8. Biomarker Analysis Tissue->Biomarker

Caption: General workflow for an in vivo efficacy study.

References

Application Notes and Protocols for ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound designated "ARUK2001607". This suggests that this compound may be an internal, proprietary, or otherwise non-publicly disclosed compound identifier.

Without access to the fundamental chemical and biological properties of this compound, it is not possible to provide detailed application notes, experimental protocols, or quantitative data as requested. The generation of accurate and reliable scientific documentation requires access to primary research data, which is not available in the public domain for this specific compound.

To facilitate the creation of the requested content, the following information would be essential:

  • Chemical Identity: The chemical structure, IUPAC name, SMILES notation, or CAS registry number of this compound.

  • Physicochemical Properties: Data on its molecular weight, pKa, and logP.

  • Biological Target and Mechanism of Action: Information on the protein(s) it interacts with and the signaling pathways it modulates.

  • Published Research: Any available publications, patents, or technical datasheets describing its synthesis, solubility, and biological activity.

Should this information become available, it would be possible to generate the detailed application notes and protocols as originally requested.

Application Notes and Protocols: ARUK2001607, a Selective PI5P4Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ARUK2001607 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), a lipid kinase implicated in various cellular signaling pathways.[1][2] With a dissociation constant (Kd) of 7.1 nM for PI5P4Kγ, this compound demonstrates high selectivity over more than 150 other kinases, making it a valuable tool for studying the specific roles of PI5P4Kγ in health and disease.[1] This brain-penetrant compound offers the potential for in vivo studies to explore the therapeutic utility of PI5P4Kγ inhibition.[1][3]

These application notes provide detailed protocols for key assays used to characterize the binding affinity, enzymatic activity, and cellular target engagement of this compound.

Data Presentation

Table 1: In Vitro Potency and Binding Affinity of this compound
TargetAssay TypeParameterValueReference
PI5P4KγLipid Kinase Binding AssayKd7.1 nM[1]
PI5P4Kγ+ (activated mutant)ADP-Glo AssayIC5079.4 nM[1]
Table 2: Cellular Target Engagement of this compound
TargetAssay TypeParameterValueReference
PI5P4KγCellular Thermal Shift Assay (CETSA)IC50~250 nM[1]
Table 3: Selectivity Profile of this compound
Kinase/Target FamilyNumber of Targets ScreenedAssay ConcentrationKey FindingsReference
Protein Kinases14010 µM2 hits with <50% residual activity: AURKB (31%), CLK2 (37%)[1]
Lipid Kinases23-2 hits: PI5P4Kγ (Kd = 7.1 nM), PIP5K1C (Kd = 230 nM)[1]
Receptors, Enzymes, Ion Channels4010 µMClean profile in Cerep safety panel[1]
PI5P4K Isoforms--High selectivity against PI5P4Kα (IC50 > 39 µM)[1]

Signaling Pathway

PI5P4K_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI(5)P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PIP2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Akt, mTOR) PIP2->Downstream Activation PI5P4Kg->PIP2 Phosphorylation This compound This compound This compound->PI5P4Kg Inhibition Binding_Assay_Workflow start Start step1 Prepare Assay Plate: - Add recombinant PI5P4Kγ - Add fluorescently labeled ligand start->step1 step2 Add this compound: Serial dilutions of the compound step1->step2 step3 Incubate: Allow to reach binding equilibrium step2->step3 step4 Measure Fluorescence: Use a suitable plate reader step3->step4 step5 Data Analysis: - Plot fluorescence vs. compound concentration - Fit data to a binding model to determine Kd step4->step5 end End step5->end ADPGlo_Workflow start Start step1 Kinase Reaction: - Incubate PI5P4Kγ+ with substrate (PI(5)P) and ATP - Add serial dilutions of this compound start->step1 step2 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent step1->step2 step3 ADP to ATP Conversion: Add Kinase Detection Reagent step2->step3 step4 Measure Luminescence: Signal is proportional to ADP generated step3->step4 step5 Data Analysis: - Plot luminescence vs. compound concentration - Determine IC50 value step4->step5 end End step5->end CETSA_Workflow start Start step1 Cell Treatment: Incubate cells with this compound or vehicle start->step1 step2 Heat Shock: Heat cell lysates to a range of temperatures step1->step2 step3 Separate Soluble & Aggregated Proteins: Centrifugation step2->step3 step4 Protein Quantification: Analyze soluble fraction by Western Blot or other methods step3->step4 step5 Data Analysis: - Plot protein levels vs. temperature - Determine thermal shift and IC50 step4->step5 end End step5->end

References

Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "ARUK2001607" did not correspond to a specific commercially available reagent for Western Blot analysis in our search. The following application notes and protocols are provided as a general guide for the use of a primary antibody in Western Blotting. Researchers should always refer to the manufacturer's specific datasheet for the antibody in use and optimize conditions accordingly.

Application Notes

Western Blotting is a powerful and widely used technique for the detection and semi-quantitative analysis of a specific protein of interest within a complex mixture of proteins, such as a cell or tissue lysate. This method relies on the specificity of an antibody to bind to its target protein. The following notes provide a general overview and considerations for a typical Western Blot experiment.

Principle: The workflow involves separating proteins by size using gel electrophoresis, transferring the separated proteins to a solid support membrane, probing the membrane with a primary antibody that specifically binds to the target protein, and then detecting the primary antibody with a secondary antibody conjugated to an enzyme or fluorophore for visualization.

Key Considerations:

  • Antibody Selection: The choice of a primary antibody is critical for the success of a Western Blot. Ensure the antibody has been validated for use in this application. Key parameters to consider are the antibody's clonality (monoclonal or polyclonal), the species it was raised in, and the species reactivity.

  • Sample Preparation: Proper sample preparation is essential to obtain meaningful results. Lysis buffers should be chosen to efficiently extract the protein of interest while minimizing degradation. The protein concentration of the lysates should be determined to ensure equal loading of samples.

  • Controls: Appropriate controls are necessary for data interpretation.

    • Positive Control: A sample known to express the target protein.

    • Negative Control: A sample known not to express the target protein.

    • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, β-tubulin) is used to normalize the data and ensure equal protein loading across all lanes.

  • Optimization: Optimal antibody concentrations, incubation times, and washing steps should be determined empirically to achieve a strong signal with minimal background.

Quantitative Data Summary

The following tables represent hypothetical data from a Western Blot experiment designed to assess the effect of a treatment on the expression of a target protein.

Table 1: Densitometry Analysis of Target Protein Expression

Sample IDTreatmentTarget Protein Signal (Arbitrary Units)Loading Control Signal (Arbitrary Units)Normalized Target Protein Expression
1Untreated Control125,000250,0000.50
2Vehicle Control130,000255,0000.51
3Treatment A (1 µM)350,000248,0001.41
4Treatment B (1 µM)85,000252,0000.34

Table 2: Antibody Dilution Optimization

Primary Antibody DilutionSignal-to-Noise RatioComments
1:50015.2High signal, but also high background.
1:100025.8Optimal: Strong signal with low background.
1:250010.5Signal significantly reduced.
1:50003.1Very weak signal.

Experimental Protocols

Sample Preparation (Cell Lysate)
  • Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Store the lysate at -80°C until use.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Following transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation & Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Electrotransfer to Membrane c->d e Blocking d->e f Primary Antibody Incubation e->f h Washing Steps f->h g Secondary Antibody Incubation g->h i ECL Substrate Incubation g->i h->g j Imaging i->j

Caption: Experimental workflow for Western Blot analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (Target Protein) kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene ligand Ligand ligand->receptor Activation This compound Hypothetical Antibody (this compound) This compound->kinase2 Binds to Target

Caption: Hypothetical signaling pathway showing the binding of an antibody to its target protein.

Application Notes and Protocols for ARUK2001607 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of the rabbit polyclonal antibody ARUK2001607 in immunofluorescence applications. The protocol is intended for researchers, scientists, and drug development professionals.

Antibody Information
Product Name Host Species Reactivity Applications
This compoundRabbitHumanImmunofluorescence (IF), Immunohistochemistry (IHC), Western Blot (WB)

Experimental Protocols

This protocol outlines the procedure for immunofluorescent staining of cultured cells using this compound.

I. Required Reagents and Buffers
Reagent Composition Purpose
Phosphate-Buffered Saline (PBS) 10X PBS: 80g NaCl, 2g KCl, 14.4g Na2HPO4, 2.4g KH2PO4 in 1L dH2O, pH 7.2. Dilute to 1X with dH2O.Washing steps
Fixation Solution 4% Paraformaldehyde (PFA) in PBS.Cell fixation
Permeabilization Buffer 0.1-0.25% Triton X-100 in PBS.Cell permeabilization
Blocking Buffer 5% Normal Goat Serum in PBS.Blocks non-specific antibody binding
Antibody Dilution Buffer 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).Dilution of primary and secondary antibodies
Primary Antibody This compound rabbit polyclonal antibody.Binds to the target antigen
Secondary Antibody Fluorochrome-conjugated goat anti-rabbit IgG.Binds to the primary antibody for visualization
Nuclear Counterstain DAPI or Hoechst solution (e.g., 1 µg/mL DAPI in PBS).Stains the cell nucleus
Antifade Mounting Medium Commercially available mounting medium.Prevents photobleaching and preserves the sample
II. Cell Preparation and Fixation
  • Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate to 80-90% confluency.

  • Washing : Gently rinse the cells twice with PBS.

  • Fixation : Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[1][2][3]

  • Post-Fixation Wash : Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[1][3]

III. Permeabilization and Blocking
  • Permeabilization : Incubate the cells with Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS) for 10 minutes. This step is necessary for intracellular targets.[3]

  • Washing : Wash the cells three times with PBS for 5 minutes each.

  • Blocking : Add Blocking Buffer (5% Normal Goat Serum in PBS) and incubate for 30-60 minutes at room temperature to block non-specific binding sites.[1][2]

IV. Antibody Incubation
  • Primary Antibody Incubation : Dilute the this compound antibody in Antibody Dilution Buffer. It is recommended to perform a titration series to determine the optimal dilution, starting with a range of 1:50 to 1:400. Incubate overnight at 4°C in a humidified chamber.[2][4][5]

  • Washing : Decant the primary antibody solution and wash the cells three times with PBST for 5 minutes each.[3][4]

  • Secondary Antibody Incubation : Dilute the fluorochrome-conjugated goat anti-rabbit secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions (a common starting dilution is 1:1000). Incubate for 1 hour at room temperature in the dark.[3][4]

  • Washing : Wash the cells three times with PBST for 5 minutes each in the dark.[3]

V. Counterstaining and Mounting
  • Nuclear Counterstaining : Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.[1]

  • Final Wash : Perform a final wash with PBS.

  • Mounting : Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Storage : Store the slides at 4°C in the dark. For long-term storage, slides can be kept at -20°C.[1]

Quantitative Data Summary

As the optimal dilution for the primary antibody this compound can vary depending on the cell type and experimental conditions, it is crucial to perform a titration to determine the best signal-to-noise ratio.

Antibody Recommended Starting Dilution Range Incubation Conditions
Primary Antibody (this compound) 1:50 - 1:400Overnight at 4°C
Secondary Antibody (Goat anti-Rabbit IgG) 1:500 - 1:20001 hour at Room Temperature

Visualizations

Experimental Workflow

Immunofluorescence_Workflow Immunofluorescence Staining Workflow for this compound cluster_prep Cell Preparation cluster_staining Immunostaining cluster_final Final Steps Cell_Culture 1. Culture cells on coverslips Wash1 2. Wash with PBS Cell_Culture->Wash1 Fixation 3. Fix with 4% PFA Wash1->Fixation Wash2 4. Wash with PBS Fixation->Wash2 Permeabilization 5. Permeabilize with Triton X-100 Wash2->Permeabilization Wash3 6. Wash with PBS Permeabilization->Wash3 Blocking 7. Block with 5% Goat Serum Wash3->Blocking Primary_Ab 8. Incubate with this compound (Primary Antibody) Blocking->Primary_Ab Wash4 9. Wash with PBST Primary_Ab->Wash4 Secondary_Ab 10. Incubate with Goat anti-Rabbit Secondary Antibody Wash4->Secondary_Ab Wash5 11. Wash with PBST Secondary_Ab->Wash5 Counterstain 12. Counterstain with DAPI/Hoechst Wash5->Counterstain Wash6 13. Final wash with PBS Counterstain->Wash6 Mount 14. Mount coverslip Wash6->Mount Image 15. Image with fluorescence microscope Mount->Image

Caption: A flowchart of the immunofluorescence experimental protocol.

Signaling Pathway (Hypothetical)

As the specific signaling pathway involving the target of this compound is not provided, a generic representation of an antibody binding to a target protein is shown below.

Antibody_Target_Binding Antibody-Antigen Interaction cluster_cell Cell cluster_antibodies Antibodies Target Target Protein (Antigen) Primary_Ab This compound (Primary Antibody) Primary_Ab->Target Binds to Secondary_Ab Fluorophore-conjugated Secondary Antibody Secondary_Ab->Primary_Ab Binds to Fluorophore Fluorophore Fluorophore->Secondary_Ab Attached to

Caption: Diagram illustrating antibody-antigen binding.

References

Application Notes and Protocols for Mass Spectrometry Analysis of ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometry-based analysis of the investigational small molecule inhibitor, ARUK2001607. It includes detailed protocols for quantitative analysis in biological matrices, methodologies for target engagement studies, and workflows for identifying downstream effects on cellular signaling pathways. The information presented is intended to support researchers in pharmacology, drug metabolism, and proteomics in the characterization of this compound.

Introduction

This compound is a novel, potent, and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention. Mass spectrometry (MS) offers a powerful and versatile platform for the detailed investigation of small molecule drugs like this compound, from early discovery through preclinical and clinical development.[2] MS-based methods provide high sensitivity and selectivity for quantifying the drug and its metabolites, identifying its protein targets, and characterizing its impact on the broader proteome and metabolome.[3][4][5]

This application note details standardized protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). It covers quantitative bioanalysis, target engagement verification, and proteomic analysis of downstream signaling events.

Quantitative Bioanalysis of this compound

Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Triple quadrupole mass spectrometers are widely used for this purpose due to their high sensitivity and specificity, often employing multiple reaction monitoring (MRM).[2]

Experimental Protocol: Quantification of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

  • Dilute the sample with water if necessary to reduce organic solvent concentration.[6]

2. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.[7]

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 (quantifier and qualifier).

    • Internal Standard: [M+H]+ → fragment ion.

  • Data Analysis: Quantify this compound concentration using a standard curve prepared in the same biological matrix.

Quantitative Data Summary
ParameterValue
Linearity Range0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Recovery (%)> 90%

Target Engagement and Pathway Analysis

To confirm that this compound engages its intended target (e.g., a specific MAPK) and to understand its downstream effects, a combination of targeted and untargeted proteomics approaches can be employed.

Experimental Workflow: Proteomic Analysis

Caption: Experimental workflow for proteomic analysis of this compound-treated cells.

Experimental Protocol: Global Phosphoproteomics

1. Cell Culture and Lysis:

  • Treat cancer cell lines with this compound (e.g., at IC50 concentration) or vehicle control for a specified time.

  • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. Protein Digestion:

  • Reduce proteins with DTT and alkylate with iodoacetamide.

  • Digest proteins with sequencing-grade trypsin overnight at 37°C.

3. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Instrument: High-resolution Orbitrap mass spectrometer.[5]

  • Data Acquisition: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA).[8][9]

  • Fragmentation: Higher-energy collisional dissociation (HCD).

5. Data Analysis:

  • Use software such as MaxQuant, Spectronaut, or DIA-NN for protein identification and label-free quantification.[9]

  • Perform statistical analysis to identify significantly regulated phosphosites.

  • Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, Metascape) to determine the biological pathways affected by this compound.

Signaling Pathway of this compound

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound This compound This compound->MEK

Caption: Proposed mechanism of action of this compound as a MEK inhibitor within the MAPK signaling pathway.

Quantitative Proteomics Data Summary
Protein/PhosphositeFold Change (this compound vs. Vehicle)p-valueBiological Function
p-ERK1/2 (Thr202/Tyr204)-10.2< 0.001MAPK Pathway Activation
c-Fos-5.8< 0.005Transcription Factor
Cyclin D1-4.5< 0.01Cell Cycle Progression
p-RSK (Ser380)-8.1< 0.001Downstream ERK Target

Conclusion

The mass spectrometry-based protocols detailed in this application note provide a robust framework for the comprehensive analysis of the novel MAPK pathway inhibitor, this compound. These methods enable accurate quantification in biological fluids, confirmation of target engagement, and detailed characterization of the compound's mechanism of action on cellular signaling pathways. The presented workflows can be adapted for the analysis of other small molecule inhibitors in drug discovery and development.

References

Application Notes and Protocols for ARUK2001607 (Research Use Only)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2001607 is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a key enzyme in phosphoinositide signaling pathways.[1][2] This document provides detailed application notes and protocols for the research use of this compound, a tool molecule developed for studying the biological functions of PI5P4Kγ. These guidelines are intended for laboratory research purposes only and not for use in diagnostic or therapeutic procedures.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₃N₅O₂S
Molecular Weight437.52 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO

Biological Activity and Selectivity

This compound demonstrates high affinity and selective inhibition of the γ isoform of PI5P4K.

Table 1: In Vitro Potency of this compound against PI5P4K Isoforms
TargetAssay FormatPotency (Kd)Potency (IC₅₀)
PI5P4KγLipid Kinase Binding Assay7.1 nM-
PI5P4KγADP-Glo Assay-79.4 nM
PI5P4KαADP-Glo Assay->39 µM

Data sourced from Rooney et al., 2022 and the Chemical Probes Portal.[1][2]

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of over 150 kinases at a concentration of 10 µM. The majority of kinases showed minimal inhibition, highlighting the selectivity of the compound.

Off-Target Kinase% Residual Activity @ 10 µM
Aurora B (AURKB)31%
CLK237%

A comprehensive list of the kinase selectivity panel can be found in the supplementary information of Rooney et al., J Med Chem. 2023, 66, 1.[3]

Table 3: Safety Panel Screening

This compound was evaluated in a Cerep safety panel covering 24 cellular and nuclear receptors, 10 enzymes and uptake receptors, and 6 ion channels. At a concentration of 10 µM, only one significant hit was observed.

Target% Inhibition @ 10 µM
Dopamine Uptake59%

Detailed safety panel results are available in the supplementary materials of the primary publication.[1][3]

Signaling Pathway

PI5P4Kγ is a critical enzyme in the phosphoinositide signaling pathway, which is interconnected with other major cellular signaling networks, including the Hippo pathway. PI5P4Kγ catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This reaction is a key regulatory step in controlling the cellular levels of these important second messengers.

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI5P PI(5)P PI45P2 PI(4,5)P₂ PI5P->PI45P2 ATP ADP Downstream Downstream Signaling PI45P2->Downstream PI5P4Kg PI5P4Kγ PI5P4Kg->PI45P2 This compound This compound This compound->PI5P4Kg Inhibition Hippo Hippo Pathway (e.g., MST1/2) Hippo->PI5P4Kg Inhibition YAP YAP Hippo->YAP Inhibition YAP->Downstream Activation

Caption: PI5P4Kγ signaling and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro PI5P4Kγ Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the methods described in Rooney et al., 2022. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • This compound

  • Recombinant human PI5P4Kγ enzyme

  • PI(5)P substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells). b. Add 2.5 µL of a 2x PI5P4Kγ enzyme solution in kinase buffer. c. Add 5 µL of a 2x substrate solution containing PI(5)P and ATP in kinase buffer. d. Incubate the plate at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow A 1. Prepare this compound serial dilutions B 2. Add compound and PI5P4Kγ enzyme to plate A->B C 3. Add PI(5)P/ATP substrate to initiate reaction B->C D 4. Incubate for 1 hour C->D E 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F 6. Incubate for 40 minutes E->F G 7. Add Kinase Detection Reagent (Generate luminescence) F->G H 8. Incubate for 30 minutes G->H I 9. Read luminescence H->I J 10. Calculate IC₅₀ I->J

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Protocol 2: Cellular Target Engagement (Thermal Shift Assay)

This protocol assesses the binding of this compound to PI5P4Kγ within a cellular context by measuring the thermal stabilization of the target protein.

Materials:

  • Cells expressing PI5P4Kγ (e.g., HEK293 cells overexpressing the protein)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • Equipment for thermal denaturation (e.g., PCR cycler with a gradient function)

  • Reagents for protein detection (e.g., SDS-PAGE, Western blotting antibodies for PI5P4Kγ)

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Thermal Denaturation: a. Aliquot the cell lysates into PCR tubes. b. Heat the lysates across a temperature gradient (e.g., 40-70°C) for 3 minutes. c. Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: a. Collect the supernatant containing the soluble, non-denatured proteins. b. Analyze the amount of soluble PI5P4Kγ at each temperature point by SDS-PAGE and Western blotting.

  • Data Analysis: a. Quantify the band intensities for PI5P4Kγ at each temperature for both treated and untreated samples. b. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. c. Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of this compound indicates target engagement.

Thermal_Shift_Workflow A 1. Treat cells with This compound B 2. Lyse cells and collect supernatant A->B C 3. Heat lysates across a temperature gradient B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect soluble fraction D->E F 6. Analyze soluble PI5P4Kγ by Western blot E->F G 7. Plot melting curves and determine ΔTₘ F->G

Caption: Workflow for the cellular thermal shift assay.

In Vivo Pharmacokinetics in Mice

This compound has been shown to be brain penetrant with a moderate half-life in mice following intraperitoneal (IP) administration.

Table 4: Pharmacokinetic Parameters of this compound in Mice
Dosing RouteDose (mg/kg)Half-life (t₁/₂)
Intraperitoneal (IP)50.74 h

Oral bioavailability data is not currently available.[1]

Handling and Storage

Store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Disclaimer

This compound is intended for research use only. It is not for human or veterinary use. Researchers should handle the compound with appropriate laboratory safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARUK2001607, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a lipid kinase involved in various cellular signaling pathways.[1][2] It functions by binding to the ATP-binding site of PI5P4Kγ, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 5-phosphate (PI(5)P), to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[3] This inhibition modulates downstream signaling pathways.

Q2: What are the key properties of this compound?

Below is a summary of the key in vitro and in-cell properties of this compound.

PropertyValueAssay TypeReference
Binding Affinity (Kd) 7.1 nMLipid Kinase Binding Assay[1]
Biochemical Potency (IC50) 79.4 nMADP-Glo Kinase Assay (for an activated PI5P4Kγ variant)
Cellular Target Engagement (IC50) ~250 nMCellular Thermal Shift Assay (CETSA)
Selectivity High selectivity over >150 other kinasesKinase Panel Screening[1]
Solubility Soluble in DMSO-
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).-

Q3: In which types of assays can this compound be used?

This compound is suitable for a variety of in vitro and cell-based assays, including:

  • Biochemical Kinase Assays: To determine its inhibitory activity against purified PI5P4Kγ, often using luminescence-based methods like the ADP-Glo™ Kinase Assay.

  • Cellular Target Engagement Assays: To confirm that the compound binds to PI5P4Kγ within a cellular context, for which the Cellular Thermal Shift Assay (CETSA) is a common method.[4][5][6][7][8]

  • Cell-Based Signaling Assays: To investigate the downstream effects of PI5P4Kγ inhibition on cellular pathways.

  • In Vivo Studies: this compound has been shown to be brain-penetrant, making it a suitable tool for in vivo experiments in animal models.[1]

Troubleshooting Guide: this compound Not Working in Assay

This guide addresses common issues that may arise when using this compound in your experiments.

Biochemical Assay (e.g., ADP-Glo™) Troubleshooting

Q4: I am not observing any inhibition of PI5P4Kγ in my biochemical assay. What could be the problem?

Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Action: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a new stock if necessary.

    • Tip: Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Activity:

    • Action: Confirm that the purified PI5P4Kγ enzyme is active. Run a positive control with a known inhibitor or assess the basal enzyme activity.

    • Tip: Enzyme activity can be sensitive to buffer conditions, pH, and the presence of cofactors. Ensure your assay buffer is optimized for PI5P4Kγ.

  • Assay Conditions:

    • Action: Review your assay protocol, particularly the incubation times and temperatures. Ensure sufficient pre-incubation of the enzyme with this compound before initiating the reaction with ATP and substrate.

    • Tip: For competitive inhibitors like this compound, the concentration of ATP can significantly impact the apparent IC₅₀. If the ATP concentration is too high, it can outcompete the inhibitor.[9] Consider performing the assay at an ATP concentration close to the Kₘ for ATP of PI5P4Kγ.

  • Reagent Issues:

    • Action: Check the expiration dates and proper storage of all assay reagents, including the ADP-Glo™ reagents.

    • Tip: Prepare fresh reagents if there is any doubt about their quality.

Cellular Assay (e.g., CETSA) Troubleshooting

Q5: this compound is not showing a thermal shift in my CETSA experiment. What should I check?

A lack of thermal shift in a CETSA experiment can be due to several factors related to the compound, cells, or the assay protocol itself.

  • Compound Permeability and Efflux:

    • Action: While this compound is known to be cell-permeable, different cell lines can have varying levels of drug uptake and efflux. Ensure you are using an appropriate concentration and incubation time to allow for sufficient intracellular accumulation.

    • Tip: You can perform a dose-response and time-course experiment to optimize these parameters for your specific cell line.

  • Target Protein Expression:

    • Action: Verify the expression level of PI5P4Kγ in your cell line. Low expression levels may result in a signal that is difficult to detect by western blot or other methods.

    • Tip: If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.

  • CETSA Protocol Optimization:

    • Action: The heating step is critical in CETSA. The temperature and duration of the heat shock need to be optimized for your specific cell line and target protein to achieve a proper melt curve.[4][7]

    • Tip: Perform a temperature gradient experiment to determine the optimal melting temperature of PI5P4Kγ in your cells in the absence of the compound. The optimal temperature for observing a shift is typically near the Tₘ of the protein.

  • Cell Lysis and Protein Solubilization:

    • Action: Incomplete cell lysis can lead to variability and a poor signal. Ensure your lysis buffer and protocol are effective.

    • Tip: The method of protein detection (e.g., western blotting) should be sensitive and specific for PI5P4Kγ. Validate your antibody and protocol.

Experimental Protocols

Protocol 1: General ADP-Glo™ Kinase Assay for PI5P4Kγ Inhibition

This protocol provides a general framework for assessing the inhibition of PI5P4Kγ by this compound using the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing purified PI5P4Kγ and its substrate (PI(5)P) in kinase reaction buffer.

    • Prepare a 2X compound solution by serially diluting this compound in the kinase reaction buffer.

    • Prepare a 2X ATP solution in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at the optimal temperature for PI5P4Kγ activity for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: General Cellular Thermal Shift Assay (CETSA) Workflow

This protocol outlines the general steps for performing a CETSA experiment to assess the target engagement of this compound with PI5P4Kγ in intact cells.

  • Cell Treatment:

    • Culture your cells of interest to an appropriate confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-65°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble PI5P4Kγ in each sample by western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the western blot.

    • Plot the amount of soluble PI5P4Kγ as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

PI5P4K_Pathway PI5P4Kγ Signaling Pathway PI5P PI(5)P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P₂ Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Membrane Trafficking) PI45P2->Downstream PI5P4Kgamma->PI45P2 ATP -> ADP This compound This compound This compound->PI5P4Kgamma

Caption: Simplified PI5P4Kγ signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents pre_incubate Pre-incubate Enzyme with this compound prepare_reagents->pre_incubate initiate_reaction Initiate Reaction (Add ATP) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction analyze Analyze Data (Calculate IC₅₀) stop_reaction->analyze end End analyze->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Troubleshooting_Tree Troubleshooting Decision Tree: No Inhibition Observed start No Inhibition Observed check_compound Check Compound Integrity and Concentration start->check_compound Is the compound okay? check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme Is the enzyme active? check_assay Review Assay Conditions (ATP concentration, incubation times) start->check_assay Are assay conditions optimal? check_cellular Cellular Assay Specifics (Permeability, Target Expression) start->check_cellular Is it a cellular assay? solution_compound Prepare Fresh Stock and Dilutions check_compound->solution_compound solution_enzyme Use New Enzyme Batch or Optimize Buffer check_enzyme->solution_enzyme solution_assay Optimize ATP Concentration and Incubation Times check_assay->solution_assay solution_cellular Optimize Drug Concentration, Incubation Time, and Cell Line check_cellular->solution_cellular

Caption: A decision tree for troubleshooting the lack of observed inhibition.

References

Technical Support Center: Optimizing ARUK2001607 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ARUK2001607, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, brain-penetrant inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) with a dissociation constant (Kd) of 7.1 nM. It functions as a non-ATP-competitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket. This provides a high degree of selectivity for PI5P4Kγ over other kinases.

Q2: What is the primary cellular function of PI5P4Kγ?

PI5P4Kγ is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is crucial for regulating the cellular levels of these important signaling lipids.

Q3: What signaling pathways are regulated by PI5P4Kγ?

PI5P4Kγ has been implicated in several critical signaling pathways, including:

  • mTORC1 signaling: It can act as a negative regulator of mTORC1 activity.

  • Notch signaling: PI5P4Kγ positively regulates the Notch pathway by promoting receptor recycling.

  • Hippo signaling: The Hippo pathway kinases MST1 and MST2 can inhibit PI5P4K activity, suggesting a regulatory link.

Q4: What are the potential cellular effects of inhibiting PI5P4Kγ with this compound?

Based on the known functions of PI5P4Kγ, inhibition by this compound may lead to:

  • Alterations in cell growth and proliferation.

  • Modulation of autophagy.

  • Changes in cell signaling cascades regulated by PI(4,5)P2.

  • Effects on epithelial cell polarity.

Q5: In what solvent should I dissolve this compound and how should I store it?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or low inhibitory effect observed. 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PI5P4Kγ in your specific cell line. 2. Compound degradation: Improper storage or handling of the compound may have led to its degradation. 3. Low PI5P4Kγ expression: The target cell line may express low levels of PI5P4Kγ. 4. Assay sensitivity: The chosen assay may not be sensitive enough to detect the effects of PI5P4Kγ inhibition.1. Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM). 2. Use a fresh aliquot of this compound and ensure it has been stored correctly. 3. Confirm PI5P4Kγ expression in your cell line via Western blot or qPCR. 4. Use a highly sensitive assay to measure a direct downstream target of PI(4,5)P2 or a known PI5P4Kγ-regulated process.
High cell toxicity or off-target effects. 1. Excessive concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Extended incubation time: Prolonged exposure to the inhibitor may induce toxicity.1. Lower the concentration of this compound. Determine the minimal effective concentration from a dose-response curve. 2. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1-0.5%. Include a vehicle-only (DMSO) control in your experiments. 3. Optimize the incubation time. Perform a time-course experiment to find the shortest duration that yields a measurable effect.
Inconsistent results between experiments. 1. Variable cell conditions: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of this compound working solutions can lead to differing final concentrations. 3. Assay variability: Inherent variability in the experimental assay.1. Use cells within a consistent passage number range and ensure they are at a similar confluency for each experiment. 2. Prepare fresh serial dilutions of this compound from a single stock aliquot for each experiment. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. Increase the number of technical and biological replicates.

Quantitative Data Summary

Specific in vitro IC50 values and optimal cell-based concentrations for this compound are not widely available in the public literature. Researchers should empirically determine these values for their specific experimental system. For reference, a similar selective PI5P4Kγ inhibitor, NIH-12848, has been characterized.

Compound Parameter Value Assay Conditions Reference
This compound Kd7.1 nMIn vitro binding assayPublicly available supplier data
NIH-12848 IC50~1-3.3 µMIn vitro PI5P4Kγ kinase assay[1]
NIH-12848 Effective Concentration10 µMCultured mouse kidney cortical collecting duct (mpkCCD) cells[1]

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock solution in complete cell culture medium. A typical concentration range to test would be from 20 µM down to 20 nM. Also, prepare a 2x vehicle control (DMSO in medium at the highest concentration used for the compound).

  • Cell Treatment: Remove the existing medium from the cells and add 50 µL of the 2x working solutions to the appropriate wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Target Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of a PI5P4Kγ-regulated pathway (e.g., a substrate of mTORC1 like S6 Kinase).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the optimized incubation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Acquire the image using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-S6K) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the change in phosphorylation relative to the total protein and the vehicle control.

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI(5)P PI(5)P PI5P4Kgamma PI5P4Kγ PI(5)P->PI5P4Kgamma Substrate PI(4,5)P2 PI(4,5)P2 mTORC1 mTORC1 Signaling PI(4,5)P2->mTORC1 Notch Notch Signaling PI(4,5)P2->Notch PI5P4Kgamma->PI(4,5)P2 Product Hippo Hippo Signaling PI5P4Kgamma->Hippo Regulated by This compound This compound This compound->PI5P4Kgamma Inhibition

PI5P4Kγ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Optimize this compound Concentration dose_response 1. Perform Dose-Response (e.g., 10 nM - 10 µM) start->dose_response viability_assay 2. Measure Cell Viability (e.g., MTT Assay) dose_response->viability_assay calc_ic50 3. Calculate IC50 Value viability_assay->calc_ic50 select_conc 4. Select Concentrations for Further Experiments (e.g., IC50, 2xIC50, 0.5xIC50) calc_ic50->select_conc target_assay 5. Assess Target Engagement (e.g., Western Blot for downstream target) select_conc->target_assay end End: Optimized Concentration Determined target_assay->end

Workflow for Optimizing this compound Concentration.

Troubleshooting_Guide start Issue Encountered no_effect No or Low Effect? start->no_effect high_toxicity High Toxicity? no_effect->high_toxicity No check_conc Is concentration optimal? Perform dose-response. no_effect->check_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No lower_conc Is concentration too high? Lower concentration. high_toxicity->lower_conc Yes standardize_cells Are cell conditions variable? Standardize passage and confluency. inconsistent_results->standardize_cells Yes solution Problem Resolved inconsistent_results->solution No check_compound Is compound degraded? Use fresh aliquot. check_conc->check_compound check_expression Is target expressed? Confirm with WB/qPCR. check_compound->check_expression check_expression->solution check_dmso Is DMSO % too high? Keep <0.5% and use vehicle control. lower_conc->check_dmso optimize_time Is incubation too long? Perform time-course. check_dmso->optimize_time optimize_time->solution fresh_dilutions Is compound prep variable? Prepare fresh dilutions. standardize_cells->fresh_dilutions add_controls Is assay variable? Include controls, increase replicates. fresh_dilutions->add_controls add_controls->solution

Troubleshooting Decision Tree for this compound Experiments.

References

ARUK2001607 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the PI5P4Kγ inhibitor, ARUK2001607. The following troubleshooting guides and FAQs are designed to address common questions and concerns that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ or PIP4K2C).[1] Its mechanism of action is to block the enzymatic activity of PI5P4Kγ.[1]

Q2: What are the known off-target interactions of this compound?

Off-target interactions for this compound have been identified through broad screening panels. In a 140-kinase panel, Aurora Kinase B (AURKB) and CDC-Like Kinase 2 (CLK2) showed significant inhibition.[1] A screen against 23 lipid kinases identified PIP5K1C as an off-target.[1] Additionally, in a safety panel screen, this compound was found to inhibit dopamine uptake.[1]

Q3: How selective is this compound against other PI5P4K isoforms?

This compound demonstrates high selectivity for PI5P4Kγ over the other isoforms, PI5P4Kα and PI5P4Kβ.[1]

Q4: At what concentration were the off-target effects observed?

The off-target kinase and safety panel screenings were conducted with this compound at a concentration of 10 µM.[1]

Q5: I am observing unexpected cellular phenotypes. Could these be due to off-target effects?

Unexpected phenotypes could potentially be attributed to the known off-target activities of this compound, such as inhibition of AURKB, CLK2, or dopamine uptake. Consider whether the observed phenotype aligns with the known functions of these off-target proteins. It is recommended to use an orthogonal probe, such as SGC-PI5P4Kg/MYLK-1, along with a negative control to confirm that the observed effects are due to PI5P4Kγ inhibition.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cell cycle arrest or mitotic defects. Off-target inhibition of Aurora Kinase B (AURKB), a key regulator of mitosis.1. Perform dose-response experiments to determine if the phenotype is observed at concentrations closer to the IC50 for PI5P4Kγ. 2. Use a more selective AURKB inhibitor as a positive control to compare phenotypes. 3. Validate key mitotic markers (e.g., histone H3 phosphorylation) to confirm AURKB inhibition.
Alterations in cellular signaling pathways unrelated to PI5P4Kγ. Off-target inhibition of CDC-Like Kinase 2 (CLK2), which is involved in the regulation of splicing and other signaling pathways.1. Analyze changes in alternative splicing of known CLK2 target genes. 2. Use a structurally distinct CLK2 inhibitor to see if it recapitulates the observed phenotype.
Unexpected neurological or cell signaling effects in relevant cell types. Inhibition of dopamine uptake.[1]1. If working with neuronal cells or systems where dopamine signaling is relevant, measure dopamine uptake directly. 2. Compare the effects with known dopamine reuptake inhibitors.
General lack of expected phenotype. Poor compound stability or cellular permeability.1. Confirm the cellular activity of this compound using a thermal stabilization assay.[1] 2. Note that the compound has a short to moderate half-life.[1]

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

TargetAssay TypePotency
PI5P4Kγ (PIP4K2C) ADP-Glo Assay (Enzymatic)IC50: 79.4 nM
PI5P4Kγ (PIP4K2C) Lipid Kinase Binding AssayKd: 7.1 nM
PI5P4Kγ (PIP4K2C) Thermal Stabilization Assay (Cellular)IC50: ~250 nM
PI5P4Kα Enzyme AssayIC50: >39 µM

Data sourced from The Chemical Probes Portal.[1]

Table 2: Off-Target Profile of this compound at 10 µM

Panel TypeNumber of Targets ScreenedOff-Target HitEffect
Kinase Panel 140 Protein KinasesAURKB31% Residual Activity
CLK237% Residual Activity
Lipid Kinase Panel 23 Lipid KinasesPIP5K1CKd: 230 nM
Cerep Safety Panel 24 Receptors, 10 Enzymes/Uptake, 6 Ion ChannelsDopamine Uptake59% Inhibition

Data sourced from The Chemical Probes Portal.[1]

Experimental Protocols

1. ADP-Glo™ Kinase Assay (for enzymatic IC50 determination)

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

  • Materials: Recombinant PI5P4Kγ, this compound, ATP, appropriate lipid substrate (e.g., PI5P), ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Serially dilute this compound to the desired concentrations.

    • In a multi-well plate, combine the kinase, lipid substrate, and this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the kinase.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. KinomeScan™ (for off-target kinase profiling)

This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

  • Methodology:

    • This compound is incubated with a DNA-tagged kinase panel.

    • An immobilized, active-site directed ligand is added to the mixture.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR of the DNA tag.

    • The results are reported as "% Residual Activity" or "% Control", where a lower percentage indicates stronger binding of the test compound.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane PI PI PI5P PI5P PI->PI5P Kinases PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Actin Cytoskeleton, trafficking) PI45P2->Downstream PI5P4Kgamma->PI45P2 ATP to ADP This compound This compound This compound->PI5P4Kgamma

Caption: Intended signaling pathway and mechanism of this compound.

Off_Target_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation cluster_interpretation Interpretation Compound This compound KinomeScan Broad Kinase Panel (e.g., 140 kinases) Compound->KinomeScan SafetyPanel Safety Screening Panel (e.g., Cerep) Compound->SafetyPanel Biochemical Biochemical Assays (e.g., IC50 determination) KinomeScan->Biochemical Hits (AURKB, CLK2) Cellular Cell-Based Assays (e.g., Phenotypic screens) SafetyPanel->Cellular Hits (Dopamine Uptake) Interpretation Assess risk of off-target effects based on potency and cellular context Biochemical->Interpretation Cellular->Interpretation

References

troubleshooting ARUK2001607 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data for ARUK2001607 is not publicly available. This guide provides general troubleshooting strategies for working with novel or poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: As there is no specific datasheet available for this compound, the optimal solvent is not known. For novel small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of organic compounds.[1] It is recommended to start with a small amount of the compound to test its solubility in DMSO.

Q2: What should I do if this compound does not dissolve in DMSO?

A2: If this compound is insoluble in DMSO, you can try alternative organic solvents. The choice of solvent depends on the polarity of the compound. Other commonly used solvents for research compounds include ethanol, methanol, and dimethylformamide (DMF). It is advisable to test solubility in small volumes of these alternative solvents.

Q3: My this compound is dissolved in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

A3: This is a common issue known as precipitation upon dilution. It occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) becomes insoluble when the solution is diluted with an aqueous buffer, increasing the overall polarity of the solvent.[2][3]

Q4: How can I prevent my compound from precipitating out of solution during dilution?

A4: To prevent precipitation, you can try the following strategies:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.

  • Use intermediate dilution steps: Instead of diluting your DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[3]

  • Add the DMSO stock to the aqueous buffer slowly while vortexing: This can help to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.[2]

  • Use a co-solvent: A mixture of solvents can sometimes improve solubility.

Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?

A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity.[4] It is always best to run a vehicle control (medium with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cell line.[3]

Troubleshooting Guide for Solubility Issues

Issue 1: The compound will not dissolve in the initial solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Troubleshooting Steps:

    • Try gentle heating: Warming the solution to 37-50°C can sometimes aid dissolution. However, be cautious as excessive heat can degrade the compound.[1]

    • Use sonication: A brief period of sonication in a water bath can help break up solid particles and facilitate dissolution.[1][2]

    • Test alternative solvents: If the compound is non-polar, consider solvents like ethanol. For more polar compounds, a different solvent might be necessary.

Issue 2: The compound dissolves initially but then crashes out of solution over time.

  • Possible Cause: The solution may be supersaturated, or the compound may be unstable in the solvent.

  • Troubleshooting Steps:

    • Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment.

    • Store stock solutions properly: If you need to store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Check the product datasheet for any specific storage recommendations.

    • Filter the solution: If you observe particulate matter, you can filter the solution through a 0.22 µm filter to remove any undissolved compound.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Novel Compound

  • Weigh the Compound: Accurately weigh a small, known amount of the compound.

  • Select a Solvent: Start with a common solvent like DMSO.

  • Prepare a Concentrated Stock Solution: Add the solvent to the compound to achieve a high concentration (e.g., 10 mM).

  • Aid Dissolution (if necessary): If the compound does not readily dissolve, use gentle warming (not exceeding 40°C) or brief sonication.

  • Observe for Clarity: A fully dissolved solution should be clear with no visible particulates.

  • Storage: If not for immediate use, aliquot the stock solution into small, single-use tubes and store at -80°C.

Data Presentation

Table 1: Common Solvents for In Vitro Research

SolventPolarityCommon UseNotes
Water HighBuffers, cell culture mediaMost biologically compatible solvent.
PBS (Phosphate-Buffered Saline) HighIsotonic buffer for cell-based assays
Ethanol (EtOH) Medium-HighDissolving moderately polar compoundsCan be toxic to cells at higher concentrations.
Methanol (MeOH) HighDissolving polar compoundsGenerally more toxic than ethanol.
Dimethyl Sulfoxide (DMSO) High (aprotic)Dissolving a wide range of non-polar and polar compoundsCan be cytotoxic at concentrations >0.5%.[4]
Dimethylformamide (DMF) High (aprotic)Alternative to DMSO for dissolving some compoundsCan be toxic to cells.

Mandatory Visualization

experimental_workflow start Start: Receive this compound Powder weigh Accurately weigh a small amount start->weigh select_solvent Select initial solvent (e.g., DMSO) weigh->select_solvent prepare_stock Prepare a high-concentration stock solution (e.g., 10 mM) select_solvent->prepare_stock dissolution_check Check for complete dissolution prepare_stock->dissolution_check aid_dissolution Aid dissolution (Warm/Sonicate) dissolution_check->aid_dissolution No dissolved Compound is dissolved dissolution_check->dissolved Yes not_dissolved Compound is not dissolved dissolution_check->not_dissolved Persistent Issue aid_dissolution->dissolution_check prepare_working Prepare working solution by diluting stock dissolved->prepare_working troubleshoot Troubleshoot with alternative solvents not_dissolved->troubleshoot precipitation_check Check for precipitation prepare_working->precipitation_check no_precipitation No precipitation precipitation_check->no_precipitation No precipitation Precipitation occurs precipitation_check->precipitation Yes end Proceed with experiment no_precipitation->end optimize_dilution Optimize dilution protocol precipitation->optimize_dilution

Caption: General workflow for dissolving and handling a novel research compound.

References

Technical Support Center: ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound with the specific identifier "ARUK2001607" is not publicly available. This guide provides generalized troubleshooting advice and protocols applicable to research compounds with stability challenges, particularly inspired by the characteristics of peptide boronic acid derivatives, which are known to exhibit complex stability profiles.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation upon dissolution can indicate several issues:

  • Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent.

  • Compound Degradation: The compound may be degrading into less soluble products.

  • Improper Storage: The stock solution may have been stored at an inappropriate temperature or exposed to light.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Double-check that the correct solvent and concentration were used as recommended in the compound's technical data sheet (if available).

  • Attempt to Re-dissolve: Gently warm the solution (if the compound's thermal stability permits) and vortex to see if the precipitate dissolves.

  • Sonication: Use a sonicator bath for a short period to aid dissolution.

  • Filter the Solution: If the precipitate does not dissolve, it may be necessary to filter the solution through a 0.22 µm syringe filter to remove insoluble material before use in experiments. Note that this may lower the effective concentration.

  • Re-evaluate Solvent Choice: Consider using a different solvent or a co-solvent system to improve solubility.

Q2: I am observing inconsistent results in my bioassays with this compound. What could be the cause?

A2: Inconsistent results are often linked to compound instability. Potential causes include:

  • Hydrolytic Instability: this compound may be degrading in aqueous buffer solutions.

  • Oxidative Degradation: The compound may be sensitive to oxidation, which can be accelerated by components in the assay medium or exposure to air.[1]

  • Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips, tubes, or assay plates, leading to a lower effective concentration.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock or a recently prepared concentrated stock solution for each experiment.

  • Minimize Time in Aqueous Buffers: Add the compound to the assay medium as the final step and perform the assay immediately.

  • Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.

  • Aliquot Stock Solutions: Aliquot concentrated stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: While specific data for this compound is unavailable, general recommendations for unstable compounds are:

  • Solid Compound: Store in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Store in a non-aqueous solvent (e.g., DMSO) at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them. If temporary storage is unavoidable, keep them on ice and use within a few hours.

Troubleshooting Guides

Issue: Rapid Loss of Potency in Aqueous Media

Do you observe a time-dependent decrease in the activity of this compound in your cell-based or biochemical assays?

If YES , this strongly suggests hydrolytic instability.

Recommended Actions:

  • pH Profiling: Perform a stability study by incubating this compound in buffers of different pH values (e.g., pH 5, 7.4, 9) and measure the remaining compound concentration over time using HPLC.

  • Assay Modification: Modify the experimental protocol to minimize the incubation time of the compound in aqueous media.

  • Formulation Strategy: Consider using a stabilizing excipient if compatible with your experimental system.

Issue: Inconsistent Chromatographic Peak Areas (HPLC/LC-MS)

Are you observing variable peak areas or the appearance of new peaks in your chromatograms for this compound?

If YES , this indicates degradation of the compound.

Recommended Actions:

  • Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is unstable (e.g., acid, base, oxidation, heat, light).[1] This will help in identifying the degradation products and the degradation pathway.

  • Mobile Phase Optimization: Ensure the pH of your mobile phase is compatible with the compound's stability.

  • Sample Handling: Keep samples in the autosampler at a low temperature (e.g., 4°C) and minimize the time between sample preparation and injection.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Observations
DMSO> 50Clear solution
Ethanol10Clear solution
PBS (pH 7.4)< 0.1Suspension forms
Water< 0.05Insoluble

Table 2: Hypothetical Stability of this compound in Solution at Room Temperature (25°C)

Solvent System% Remaining after 4 hours% Remaining after 24 hours
DMSO9998
Ethanol9588
PBS (pH 7.4)6025
Cell Culture Medium + 10% FBS7540

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Create a standard curve by preparing a series of dilutions from the stock solution.

  • In separate vials, add an excess amount of solid this compound to a fixed volume of each test solvent.

  • Vortex the vials vigorously for 2 minutes.

  • Sonicate for 10 minutes.

  • Incubate the vials at room temperature for 1 hour to reach equilibrium.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate solvent.

  • Analyze the concentration of the dissolved compound in the supernatant using HPLC or UV-Vis spectrophotometry by comparing the reading to the standard curve.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound stock solution (in an appropriate organic solvent)

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (basic condition)

  • 3% H₂O₂ (oxidative condition)[1]

  • Heating block or oven

  • UV lamp

  • HPLC system with a suitable column

Methodology:

  • Preparation of Samples: For each condition, dilute the this compound stock solution into the respective stress solution (acid, base, H₂O₂, or water for control) to a final concentration suitable for HPLC analysis.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the acidic sample at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Incubate the basic sample at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Incubate the H₂O₂ sample at room temperature for 2, 4, 8, and 24 hours.[1]

    • Thermal Degradation: Incubate a sample in a neutral buffer at 60°C for 2, 4, 8, and 24 hours.

    • Photodegradation: Expose a sample in a neutral buffer to UV light for 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • At each time point, take an aliquot of the sample.

    • Neutralize the acidic and basic samples before injection.

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

ARUK2001607_Degradation_Pathway This compound This compound (Peptide Boronic Acid) Oxidative_Attack Oxidative Attack (e.g., H₂O₂) This compound->Oxidative_Attack Major Pathway Cleavage Cleavage of Boronic Acid Group Oxidative_Attack->Cleavage Intermediate Alcohol Intermediate Cleavage->Intermediate Hydrolysis Further Hydrolysis Intermediate->Hydrolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products

Caption: Hypothetical oxidative degradation pathway for this compound.

Stability_Testing_Workflow start Start: Inconsistent Experimental Results solubility Assess Solubility in Assay Buffer start->solubility precipitate Precipitate Observed? solubility->precipitate change_solvent Change Solvent or Lower Concentration precipitate->change_solvent Yes stability_study Conduct Time-Course Stability Study in Buffer precipitate->stability_study No change_solvent->solubility degradation Degradation Observed? stability_study->degradation forced_degradation Perform Forced Degradation Study degradation->forced_degradation Yes optimize Optimize Assay Conditions (e.g., fresh solutions, shorter time) degradation->optimize No identify_pathway Identify Degradation Pathway (LC-MS) forced_degradation->identify_pathway identify_pathway->optimize end End: Consistent Results optimize->end

Caption: Troubleshooting workflow for this compound stability issues.

Troubleshooting_Logic issue Issue Inconsistent Results check1 Check Is solution clear? issue->check1 action1 Action Improve Solubility: - Change solvent - Use sonication - Filter solution check1->action1 No check2 Check Are solutions prepared fresh? check1->check2 Yes action2 Action Prepare fresh solutions immediately before use check2->action2 No check3 Check Are stock solutions aliquoted? check2->check3 Yes action3 Action Aliquot stock to avoid freeze-thaw cycles check3->action3 No final_check Final Check Still inconsistent? check3->final_check Yes stability_protocol Advanced Protocol Perform Forced Degradation Study final_check->stability_protocol Yes

Caption: Logical decision tree for troubleshooting this compound.

References

Technical Support Center: ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a project or compound designated "ARUK2001607." This technical support center provides guidance on managing experimental variability in Alzheimer's Disease (AD) research, a likely focus for a grant from an organization such as Alzheimer's Research UK (ARUK). The following troubleshooting guides, FAQs, and protocols are designed to address common challenges encountered by researchers in this field.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro AD research.

Problem Potential Cause Suggested Solution
High variability in cell viability assays (e.g., MTT, LDH) after Aβ treatment. Inconsistent Aβ oligomer preparation.Prepare Aβ oligomers in a large batch, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. Confirm oligomer size and concentration using techniques like Western blot or size exclusion chromatography.
Cell passage number and confluency.Use a consistent and low passage number for cell lines like SH-SY5Y (e.g., <15).[1] Seed cells at the same density for each experiment and ensure they reach a consistent confluency (e.g., 80-90%) before treatment.
Differentiation state of SH-SY5Y cells.The differentiation state of SH-SY5Y cells can significantly alter their response to Aβ.[1][2] Implement a standardized differentiation protocol (e.g., using retinoic acid) and confirm differentiation with morphological analysis or neuronal markers.[1]
Inconsistent results in Thioflavin T (ThT) aggregation assays. Variability in Aβ peptide source and quality.Different commercial sources of Aβ can have varying purity and pre-existing aggregates.[3] Stick to a single, reputable supplier and lot number for a series of experiments.
Pipetting errors and mixing.Aβ aggregation is highly sensitive to nucleation.[4] Use low-binding pipette tips and plates. Ensure gentle and consistent mixing when adding Aβ to the assay plate.
Buffer conditions.pH, ionic strength, and temperature can all affect aggregation kinetics.[5] Prepare fresh buffers for each experiment and ensure the temperature of the plate reader is stable.
Poor reproducibility of Western blots for synaptic proteins (e.g., PSD-95, synaptophysin). Inconsistent sample lysis and protein extraction.Use a standardized lysis buffer with protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.
Uneven protein loading.Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Antibody variability.Use a validated antibody from a reputable supplier. Use the same antibody lot for a set of experiments and follow the manufacturer's recommended dilution and incubation conditions.

Frequently Asked Questions (FAQs)

Q1: My SH-SY5Y cells show variable responses to Aβ toxicity. Why is this happening and what can I do?

A1: Variability in SH-SY5Y cell response to Aβ is a common issue.[2] Key factors include:

  • Differentiation Status: Undifferentiated SH-SY5Y cells are proliferative and may not fully recapitulate neuronal characteristics.[1] Differentiating them with agents like retinoic acid (RA) can lead to a more stable, neuron-like phenotype.[1] However, the differentiation protocol itself must be highly standardized.[6]

  • Cell Passage and Health: High passage numbers can lead to genetic drift and altered phenotypes. It is crucial to use cells within a consistent, low passage range.[1]

  • Aβ Preparation: The aggregation state of Aβ is a critical determinant of its toxicity.[5] Ensure your Aβ preparation protocol is consistent to generate a homogenous population of oligomers or fibrils.

Q2: How can I minimize variability in my amyloid-beta aggregation assays?

A2: Amyloid-beta aggregation is a stochastic process, but you can reduce variability by:

  • Using High-Quality Aβ: Start with high-purity, monomeric Aβ.[3]

  • Controlling Assay Conditions: Factors like pH, temperature, and agitation speed must be kept constant.[5]

  • Including Proper Controls: Always include positive (e.g., Aβ alone) and negative (e.g., vehicle) controls. A known inhibitor of Aβ aggregation can also be used as a positive control for inhibition.

Q3: What are the best practices for handling and storing Aβ peptides to ensure consistent experimental outcomes?

A3: Proper handling of Aβ is crucial. Upon receipt, reconstitute the peptide in an appropriate solvent (e.g., HFIP) to break down pre-existing aggregates. After solvent evaporation, dissolve the peptide film in a suitable buffer (e.g., DMSO for a stock solution), aliquot into low-binding tubes, and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: SH-SY5Y Cell-Based Assay for Screening Modulators of Aβ42 Toxicity
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in MEM/F12 medium with 10% FBS.[7]

    • For differentiation, seed cells at 5x10⁴ cells/cm². After 24 hours, replace the medium with DMEM containing 2% FBS and 10 µM all-trans-retinoic acid (RA).[1]

    • Culture for 5 days, replacing the medium every 2-3 days.[1]

  • Aβ42 Oligomer Preparation:

    • Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP) and incubate for 1 hour at room temperature.

    • Aliquot into low-binding tubes, evaporate the HFIP, and store the resulting peptide film at -80°C.

    • For oligomer preparation, dissolve the peptide film in DMSO to a concentration of 5 mM. Dilute to 100 µM in serum-free medium and incubate at 4°C for 24 hours.

  • Treatment and Viability Assay:

    • Plate differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with the experimental compound or vehicle for 2 hours.

    • Add Aβ42 oligomers to a final concentration of 10 µM and incubate for 24 hours.

    • Assess cell viability using the MTT assay according to the manufacturer's instructions.

Protocol 2: Western Blot for Synaptic Protein (PSD-95) Levels
  • Protein Extraction:

    • Lyse treated cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Sonicate the samples and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against PSD-95 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize PSD-95 band intensity to a loading control like β-actin.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Abeta_Oligomers Aβ Oligomers Receptor Receptor (e.g., NMDAR) Abeta_Oligomers->Receptor Binds Ca_Influx Ca2+ Influx Receptor->Ca_Influx Activates Kinase_Activation Kinase Activation (e.g., Fyn) Ca_Influx->Kinase_Activation Tau_Phosphorylation Tau Hyperphosphorylation Kinase_Activation->Tau_Phosphorylation Phosphorylates Synaptic_Dysfunction Synaptic Dysfunction Tau_Phosphorylation->Synaptic_Dysfunction Leads to Experimental_Workflow Start Start Differentiate_Cells Differentiate SH-SY5Y Cells (5 days with Retinoic Acid) Start->Differentiate_Cells Prepare_Abeta Prepare Aβ42 Oligomers (24h at 4°C) Start->Prepare_Abeta Plate_Cells Plate Differentiated Cells in 96-well plate Differentiate_Cells->Plate_Cells Treat_Abeta Treat with Aβ42 Oligomers (24 hours) Prepare_Abeta->Treat_Abeta Pretreat Pre-treat with Compound (2 hours) Plate_Cells->Pretreat Pretreat->Treat_Abeta Assess_Viability Assess Cell Viability (MTT Assay) Treat_Abeta->Assess_Viability Analyze_Data Data Analysis Assess_Viability->Analyze_Data End End Analyze_Data->End

References

minimizing ARUK2001607 background signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signal and achieve optimal results with ARUK2001607.

Frequently Asked Questions (FAQs)

Q1: What is considered high background signal when using this compound?

A1: High background is characterized by an excessive or unexpectedly high signal across your entire assay, including in negative control wells.[1] This high signal-to-noise ratio can mask the specific signal from your target, reducing the sensitivity and reliability of your results.[1] It is recommended to establish a baseline background level with your specific assay setup.

Q2: What are the common causes of high background signal in immunoassays?

A2: High background in immunoassays can stem from several factors, including non-specific binding of antibodies, issues with blocking, inadequate washing, and problems with reagents or the substrate.[1][2] Contamination of reagents or samples can also contribute to elevated background signals.[1][2]

Q3: How can I prevent non-specific binding of antibodies?

A3: To prevent non-specific binding, ensure you are using the recommended antibody concentrations. You can also try using a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample's species.[3] Additionally, running a control without the primary antibody can help determine if the secondary antibody is binding non-specifically.[3]

Troubleshooting Guides

Issue: High Background Signal Observed Across the Entire Plate

High background across the entire plate suggests a systemic issue with one of the assay components or steps. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Reagent & Buffer Checks cluster_2 Protocol Optimization cluster_3 Control Experiments cluster_4 Resolution start High Background Signal Detected check_reagents Prepare fresh buffers and reagents start->check_reagents check_substrate Test substrate alone for color development check_reagents->check_substrate check_conjugate Titrate secondary antibody/conjugate check_substrate->check_conjugate optimize_blocking Increase blocking incubation time or concentration check_conjugate->optimize_blocking optimize_washing Increase number or duration of wash steps optimize_blocking->optimize_washing check_incubation Optimize incubation times and temperatures optimize_washing->check_incubation no_primary Run control without primary antibody check_incubation->no_primary no_sample Run control without sample no_primary->no_sample end Background Signal Minimized no_sample->end

Caption: Troubleshooting workflow for high background signal.

Potential Cause Recommended Solution
Reagent Contamination Prepare fresh buffers and reagents.[1] Ensure all reagents are within their expiration dates.
Substrate Issues Test the substrate by itself to check for premature color development. If color develops, the substrate is likely contaminated or degraded and should be replaced.
Non-specific Binding of Secondary Antibody Run a control experiment without the primary antibody.[3] If high background persists, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody or titrating the secondary antibody to a lower concentration.[3]
Ineffective Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] The addition of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help.[1]
Inadequate Washing Increase the number and duration of wash steps between antibody incubations.[3] Ensure complete removal of wash buffer after each step.[2]
Over-amplification of Signal If using a signal amplification technique, it may be too high.[3] Consider reducing the amount of amplification reagent used.
Issue: High Background Signal in Negative Control Wells

If you observe a high signal specifically in your negative control wells, it could indicate cross-reactivity or contamination.

Potential Sources of Non-Specific Binding

G cluster_0 Primary Antibody cluster_1 Secondary Antibody cluster_2 Assay Surface cluster_3 Blocking Agent primary_ab This compound plate Microplate Well primary_ab->plate Non-specific binding to surface secondary_ab Secondary Antibody secondary_ab->primary_ab Specific Binding secondary_ab->plate Non-specific binding to surface blocking Blocking Proteins secondary_ab->blocking Cross-reactivity

Caption: Potential interactions leading to non-specific binding.

Potential Cause Recommended Solution
Cross-Reactivity of Secondary Antibody The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent. Use a secondary antibody that has been pre-adsorbed against the species of your sample.[3]
Contamination of Negative Control Sample Ensure that the negative control samples have not been inadvertently contaminated with the target analyte. Use fresh, clean pipette tips for each sample.
Insufficient Blocking The blocking buffer may not be effectively masking all non-specific binding sites on the plate. Refer to the "Ineffective Blocking" solutions in the previous section.[1]

Experimental Protocols

Control Experiment to Identify Source of High Background

This experiment is designed to systematically identify the component responsible for the high background signal.

Methodology:

  • Prepare Wells: Set up a 96-well plate with the following conditions, running each in triplicate:

    • A: Complete assay (Positive Control)

    • B: No Primary Antibody (Tests for secondary antibody non-specific binding)

    • C: No Sample (Tests for antibody cross-reactivity with plate/blocking)

    • D: Substrate Only (Tests for substrate stability)

  • Coating: Coat the plate with the capture antibody as per your standard protocol (except for "Substrate Only" wells).

  • Blocking: Block all wells with your standard blocking buffer.

  • Sample/Antibody Incubation:

    • Wells A: Add your positive control sample, followed by the primary antibody (this compound) and then the secondary antibody according to your protocol.

    • Wells B: Add your positive control sample, skip the primary antibody incubation, and then add the secondary antibody.

    • Wells C: Add assay buffer instead of a sample, then proceed with the primary and secondary antibody incubations.

    • Wells D: Add only the assay buffer during all incubation steps.

  • Washing: Perform wash steps as you would in your standard protocol between each incubation.

  • Substrate Addition: Add the substrate to all wells.

  • Read Plate: Measure the signal according to your assay's requirements.

Data Interpretation:

Well Condition Expected Result (Low Background) Observed Result (High Background) Interpretation of High Background
A: Complete Assay High SignalHigh SignalExpected result.
B: No Primary Antibody Low SignalHigh SignalSecondary antibody is binding non-specifically.
C: No Sample Low SignalHigh SignalAntibodies are binding non-specifically to the well or blocking agent.
D: Substrate Only No/Very Low SignalHigh SignalSubstrate is contaminated or unstable.

References

Technical Support Center: Protocol ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific protocol ID "ARUK2001607" did not correspond to a publicly available or standard experimental protocol in the search results. To fulfill the request for a comprehensive technical support resource, this guide has been generated using a standard Western Blotting protocol as a representative example. The structure, troubleshooting logic, and data presentation can be adapted for your specific internal protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this protocol? A: This protocol is designed for the detection and semi-quantitative analysis of a specific protein of interest within a complex mixture, such as a cell lysate or tissue homogenate. It uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size, followed by transfer to a solid support membrane and detection using specific antibodies.

Q2: What type of sample can be used with this protocol? A: The protocol is optimized for protein lysates from cultured cells and homogenized tissues. It can be adapted for other sample types, such as immunoprecipitated proteins or purified protein fractions, though buffer compositions may need optimization.

Q3: How should I determine the optimal antibody concentration? A: The ideal primary and secondary antibody concentrations depend on antibody affinity and protein abundance. We recommend performing a dot blot or a antibody titration experiment, testing a range of dilutions to find the concentration that provides a strong signal with minimal background. Recommended starting dilutions are provided in Table 1.

Q4: What is the critical control for ensuring the specificity of the primary antibody? A: The most critical control is a negative control lysate from cells known not to express the target protein (e.g., a knockout cell line or a cell line with known negative expression). This ensures that the band observed is indeed the protein of interest and not a result of non-specific antibody binding.

Troubleshooting Guide

Problem 1: No Bands or Very Faint Bands
Potential Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. If proteins remain on the gel, optimize transfer time, voltage, or buffer composition. Ensure the transfer sandwich is assembled correctly with no air bubbles.
Low Protein Abundance Increase the total protein loaded onto the gel. Consider enriching the sample for the target protein via immunoprecipitation before loading.
Inactive Antibody Use a fresh aliquot of the antibody. Ensure proper storage conditions (-20°C or -80°C in appropriate glycerol stocks). Test the antibody with a positive control lysate known to express the target protein at high levels.
Suboptimal Antibody Concentration The antibody dilution may be too high. Perform a titration experiment to determine the optimal concentration (see Table 1).
Inactive HRP Enzyme (on secondary Ab) Use a fresh ECL (Enhanced Chemiluminescence) substrate. Ensure the substrate components were mixed correctly and used within their active window.
Problem 2: High Background or Non-Specific Bands
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA). Some antibodies have preferences.
Primary Antibody Concentration Too High Decrease the primary antibody concentration. Perform a titration to find the optimal balance between signal and background.
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.
Inadequate Washing Steps Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Add a small amount of detergent (e.g., 0.05% - 0.1% Tween-20) to the wash buffer.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process, from transfer to detection.

Quantitative Data & Protocols

Data Presentation

Table 1: Recommended Antibody Dilution Ranges

Antibody Type Dilution Factor Range Starting Concentration Notes
Primary Antibody (Polyclonal) 1:500 – 1:5,000 1:1,000 Polyclonal antibodies may require higher dilutions.
Primary Antibody (Monoclonal) 1:1,000 – 1:10,000 1:2,000 Typically more specific, allowing for higher dilutions.

| HRP-Conjugated Secondary Ab | 1:2,000 – 1:20,000 | 1:5,000 | Adjust based on primary antibody and substrate sensitivity. |

Table 2: Recommended Protein Loading Amounts

Sample Type Total Protein per Lane (µg) Notes
Cell Lysate (High Abundance Target) 10 - 20 µg
Cell Lysate (Low Abundance Target) 30 - 50 µg May require enrichment for very low abundance proteins.
Tissue Homogenate 20 - 60 µg Optimization is required due to higher complexity.

| Purified Protein (Positive Control) | 10 - 100 ng | |

Detailed Experimental Protocol

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Normalize samples to the desired concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Assemble the polyacrylamide gel electrophoresis apparatus.

    • Load normalized protein samples and a molecular weight marker into the wells.

    • Run the gel at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich (cathode -> filter paper -> gel -> membrane -> filter paper -> anode).

    • Perform semi-dry or wet transfer according to manufacturer instructions (e.g., 100V for 1 hour for wet transfer).

  • Immunodetection:

    • Block the membrane in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_sep Phase 2: Separation & Transfer cluster_detect Phase 3: Immunodetection cluster_vis Phase 4: Visualization p1 Cell/Tissue Lysis p2 Protein Quantification (BCA/Bradford) p1->p2 p3 Sample Normalization & Denaturation p2->p3 p4 SDS-PAGE Electrophoresis p3->p4 p5 Membrane Transfer p4->p5 p6 Blocking p5->p6 p7 Primary Antibody Incubation p6->p7 p9 Washing Steps p7->p9 p8 Secondary Antibody Incubation p8->p9 p10 ECL Substrate Incubation p8->p10 p9->p8 p11 Signal Capture (Imaging) p10->p11

Caption: Experimental workflow for Western Blotting from sample preparation to signal capture.

G issue Primary Issue: No Signal / Faint Bands cause1 Cause: Poor Transfer? issue->cause1 cause2 Cause: Inactive Reagents? issue->cause2 cause3 Cause: Low Protein? issue->cause3 sol1 Solution: Check with Ponceau S Stain. Optimize transfer conditions. cause1->sol1 Verify sol2 Solution: Use fresh antibodies & substrate. Test with positive control. cause2->sol2 Verify sol3 Solution: Increase protein load. Enrich sample via IP. cause3->sol3 Verify

Caption: Troubleshooting logic for addressing "no signal" results in an experiment.

common problems with ARUK2001607 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARUK2001607. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with this novel tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation and survival.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For in vitro experiments, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.

Q3: What is the stability of this compound in solution?

A3: The DMSO stock solution is stable for up to 6 months when stored at -20°C. The in vivo formulation should be prepared fresh for each administration. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

In Vitro Assay Problems
Problem Possible Cause Recommended Solution
Low Potency (High IC50 Value) 1. Incorrect drug concentration. 2. Compound precipitation in media. 3. Cell line is resistant to EGFR inhibition.1. Verify stock concentration and serial dilutions. 2. Ensure final DMSO concentration in media is <0.1%. Visually inspect for precipitates. 3. Confirm EGFR expression and phosphorylation in your cell line via Western Blot.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Calibrate pipettes and use reverse pipetting for viscous solutions.
Unexpected Cell Toxicity 1. High DMSO concentration. 2. Off-target effects. 3. Contamination.1. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. 2. Test on a control cell line with low or no EGFR expression. 3. Perform routine mycoplasma testing.
In Vivo Study Problems
Problem Possible Cause Recommended Solution
No Tumor Growth Inhibition 1. Inadequate dosing or bioavailability. 2. Tumor model is not dependent on EGFR signaling. 3. Compound instability in formulation.1. Perform a pharmacokinetic study to assess drug exposure. Consider increasing the dose or frequency. 2. Confirm EGFR activation in your xenograft model via IHC or Western Blot. 3. Prepare the formulation fresh before each dose and ensure complete solubilization.
Adverse Effects in Animals (e.g., Weight Loss) 1. On-target toxicity in normal tissues (e.g., skin, GI tract). 2. Vehicle toxicity. 3. Off-target toxicity.1. Consider dose reduction or a less frequent dosing schedule. Monitor for known side effects of EGFR inhibitors (e.g., rash). 2. Run a vehicle-only control group to assess the tolerability of the formulation. 3. Conduct histopathology on major organs to identify potential off-target effects.

Experimental Protocols & Data

IC50 Determination in A431 Cells

The half-maximal inhibitory concentration (IC50) of this compound was determined in the A431 (high EGFR expression) and HaCaT (low EGFR expression) cell lines using a standard MTT assay.

Cell Line This compound IC50 (nM) Gefitinib IC50 (nM)
A43185100
HaCaT> 10,000> 10,000

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log concentration of the compound and fit a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody Incubation (p-EGFR) D->E F 6. Secondary Antibody Incubation (HRP) E->F G 7. Chemiluminescent Detection F->G H 8. Imaging & Data Analysis G->H Troubleshooting_Tree Start High IC50 Value Observed Check_Dilutions Verify Stock Concentration and Serial Dilutions Start->Check_Dilutions Check_Precipitate Inspect Media for Compound Precipitation Check_Dilutions->Check_Precipitate No Error Result_OK Issue Resolved Check_Dilutions->Result_OK Error Found Check_EGFR Confirm EGFR Expression & Phosphorylation via WB Check_Precipitate->Check_EGFR No Precipitate Check_Precipitate->Result_OK Precipitate Found Check_EGFR->Result_OK High p-EGFR Result_Resistant Cell Line is Resistant Check_EGFR->Result_Resistant Low/No p-EGFR

Validation & Comparative

A Comparative Guide to ARUK2001607 and Other PI5P4Kγ Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) inhibitor, ARUK2001607, with other notable inhibitors targeting the same kinase. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to PI5P4Kγ Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and autophagy.[1] The γ-isoform, PI5P4Kγ, has emerged as a potential therapeutic target in a range of diseases, including cancer and neurodegenerative disorders, due to its distinct expression patterns and pathological functions.[1] The development of potent and selective inhibitors is critical for elucidating the therapeutic potential of targeting PI5P4Kγ. This guide focuses on this compound, a selective PI5P4Kγ inhibitor, and compares its performance with other known inhibitors.[2]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other PI5P4Kγ inhibitors.

Table 1: In Vitro Potency of PI5P4Kγ Inhibitors

CompoundTargetAssay TypeKd (nM)IC50 (nM)Reference
This compound PI5P4KγLipid Kinase Binding7.1-[2]
This compound PI5P4Kγ+ (activated variant)ADP-Glo-79.4[2]
Compound 40 PI5P4KγNot Specified68-[3]
NIH-12848 PI5P4KγRadiometric 32P-ATP/PI5P incorporation-2000-3000[4]
NCT-504 PI5P4KγRadiometric 32P-ATP/PI5P incorporation-16000[4]
THZ-P1-2 PI5P4KγKdELECT4.8-[5]
Ac-THZ-P1-2 PI5P4KγKdELECT34-[5]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeConcentration% Residual ActivityKd (nM)IC50 (µM)Reference
PI5P4KαNot Specified--->39[2]
AURKBKinase Screen10 µM31%--[2]
CLK2Kinase Screen10 µM37%--[2]
PIP5K1CLipid Kinase Binding--230-[2]

Signaling Pathway and Experimental Workflows

To understand the context of PI5P4Kγ inhibition, it is essential to visualize its role in cellular signaling and the workflows used to characterize inhibitors.

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI5P PI(5)P PI5P4Kg PI5P4Kγ PI5P->PI5P4Kg Substrate PIP2 PI(4,5)P2 mTORC1 mTORC1 PIP2->mTORC1 Activates Notch Notch Signaling PIP2->Notch Promotes Recycling PI5P4Kg->PIP2 Phosphorylation Autophagy Autophagy PI5P4Kg->Autophagy Regulates CellGrowth Cell Growth mTORC1->CellGrowth Notch->CellGrowth ReceptorRecycling Receptor Recycling This compound This compound This compound->PI5P4Kg Inhibits

Caption: PI5P4Kγ signaling pathway and point of inhibition.

Experimental_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_cellular Cellular Activity ADP_Glo ADP-Glo Assay (IC50) Binding_Assay Lipid Kinase Binding Assay (Kd) KinomeScan KINOMEscan Lipid_Kinase_Panel Lipid Kinase Panel CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->ADP_Glo Inhibitor->Binding_Assay Inhibitor->KinomeScan Inhibitor->Lipid_Kinase_Panel Inhibitor->CETSA

Caption: Workflow for kinase inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[6][7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.[7]

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate (PI(5)P), ATP, and the test inhibitor (e.g., this compound) at various concentrations. Incubate at the optimal temperature for the kinase.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[7]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Lipid Kinase Binding Assay

This assay measures the direct binding affinity (Kd) of an inhibitor to the kinase.

Principle: A competitive binding assay format is used where the test inhibitor competes with a known fluorescent or radiolabeled ligand (tracer) for binding to the kinase. The displacement of the tracer is measured, allowing for the determination of the inhibitor's binding affinity.[9]

Protocol:

  • Assay Setup: In a multiwell plate, combine the kinase, a fixed concentration of a high-affinity labeled tracer, and serial dilutions of the test inhibitor.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound tracer. For fluorescent tracers, this is typically done using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The decrease in signal with increasing inhibitor concentration is used to calculate the inhibitor's binding affinity (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular environment.[10]

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This thermal shift is measured to confirm target engagement in intact cells.[11][12]

Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target kinase in the supernatant at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound demonstrates high potency and selectivity for PI5P4Kγ in various in vitro assays. Its nanomolar binding affinity and significant selectivity over other PI5P4K isoforms and a broad panel of other kinases position it as a valuable tool for studying the biological functions of PI5P4Kγ. The provided experimental protocols offer a framework for the continued evaluation and comparison of this and other kinase inhibitors. Further studies, particularly those involving direct head-to-head comparisons with other selective PI5P4Kγ inhibitors under identical conditions, will be beneficial for a more definitive assessment of its relative performance.

References

Validating Target Engagement: A Comparative Guide to CETSA and Kinobead-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, confirming that a compound engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of two powerful and widely used methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobead-based affinity purification coupled with mass spectrometry (AP-MS). We present quantitative data comparison, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.

Comparison of Target Engagement Validation Methods

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. The following table summarizes the key characteristics of CETSA and Kinobead-based AP-MS.

FeatureCellular Thermal Shift Assay (CETSA)Kinobead-Based Affinity Purification (AP-MS)
Principle Ligand binding increases the thermal stability of the target protein, leading to a shift in its melting temperature.[1][2][3]A test compound competes with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[4][5][6][7]
Primary Readout Change in the amount of soluble target protein at different temperatures, typically measured by Western Blot or mass spectrometry.Relative abundance of kinases captured by the beads, quantified by mass spectrometry.[4][7]
Cellular Context Can be performed in intact cells, cell lysates, or tissue samples, preserving the native cellular environment.[3][8][9]Typically performed in cell or tissue lysates.[4][5][6]
Target Scope Applicable to a wide range of soluble and membrane-bound proteins, provided a detection antibody is available.Primarily designed for the kinome, but can be adapted for other protein families with suitable affinity probes.[4][6][10]
Labeling Requirement Label-free approach; does not require modification of the compound or the target protein.[11]Label-free for the test compound; relies on immobilized probes.[7]
Throughput Can be adapted to a microplate format for higher throughput screening.[9]Well-suited for profiling small to medium-sized compound libraries.[4]
Information Gained Provides direct evidence of target binding in a cellular context and can be used to determine apparent binding affinity.Offers a broad selectivity profile of a compound against a large number of kinases simultaneously, identifying both intended targets and potential off-targets.[4][6]
Limitations Not suitable for all proteins, as not all proteins exhibit a significant thermal shift upon ligand binding. Western blot-based detection can be low-throughput.Limited to targets that can be captured by the immobilized probes. May not be suitable for allosteric inhibitors that do not bind to the ATP-binding site.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing CETSA to validate the target engagement of a compound in cultured cells.

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Harvest the cells and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.[1]

  • Prepare a stock solution of the test compound (e.g., ARUK2001607) in a suitable solvent like DMSO.

  • For a dose-response experiment, prepare serial dilutions of the compound.

  • Add the compound or vehicle control (DMSO) to the cell suspension and incubate for 1 hour at 37°C to allow for compound uptake.[1]

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes for each temperature point.[2]

  • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[1][2] This is the melt curve determination step.

  • Immediately cool the tubes on ice after the heat challenge.

3. Cell Lysis and Fractionation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[1][8]

  • Carefully collect the supernatant containing the soluble proteins.[1]

4. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a BCA assay.[1][2]

  • Normalize the protein concentrations for all samples.[1]

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[1][2]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1][2]

  • Transfer the separated proteins to a PVDF membrane.[1][2]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1][2]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

  • Detect the signal using an ECL substrate and an imaging system.[1]

5. Data Analysis:

  • Quantify the band intensities for the target protein using densitometry software.

  • For each treatment condition, normalize the band intensity at each temperature to the intensity at the lowest temperature (considered 100% soluble).[2]

  • Plot the normalized intensities against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Kinobead Competition Binding Assay Protocol

This protocol outlines a general workflow for using kinobeads to profile the selectivity of a kinase inhibitor.

1. Lysate Preparation:

  • Culture and harvest cells as described in the CETSA protocol.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine and normalize the protein concentration of the lysates.

2. Competition Binding:

  • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.[4]

  • Incubate the cell lysate with the different concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour at 4°C).[4] This allows the compound to bind to its target kinases.

3. Kinobead Enrichment:

  • Add the kinobead affinity resin to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for the capture of kinases not bound by the test compound.[4]

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • After the final wash, resuspend the beads in a digestion buffer.

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins on the beads with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Identify and quantify the proteins in each sample using appropriate proteomics software.

6. Data Analysis:

  • For each identified kinase, determine its relative abundance in the compound-treated samples compared to the vehicle control.

  • Plot the relative abundance of each kinase as a function of the test compound concentration.

  • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) or IC50 for each kinase that interacts with the compound.[7]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate a generic kinase signaling pathway and the experimental workflows for CETSA and the Kinobead assay.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A generic kinase signaling pathway.

G cluster_workflow CETSA Workflow Cells 1. Treat cells with compound Heat 2. Apply heat gradient Cells->Heat Lysis 3. Lyse cells Heat->Lysis Centrifuge 4. Separate soluble and aggregated proteins Lysis->Centrifuge WesternBlot 5. Quantify soluble protein by Western Blot Centrifuge->WesternBlot Analysis 6. Generate melt curves WesternBlot->Analysis

Caption: The experimental workflow for CETSA.

G cluster_workflow Kinobead Assay Workflow Lysate 1. Prepare cell lysate Compound 2. Incubate lysate with compound Lysate->Compound Kinobeads 3. Add kinobeads for affinity capture Compound->Kinobeads Wash 4. Wash beads Kinobeads->Wash Digest 5. On-bead protein digestion Wash->Digest LCMS 6. Analyze peptides by LC-MS/MS Digest->LCMS Analysis 7. Quantify kinase binding LCMS->Analysis

Caption: The experimental workflow for the Kinobead assay.

References

ARUK2001607: A Comparative Guide to a Selective PI5P4Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed specificity analysis of ARUK2001607, a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ). Its performance is objectively compared with other alternative PI5P4K inhibitors, supported by experimental data to aid in the selection of the most appropriate chemical probe for research and drug discovery.

Introduction to PI5P4Kγ and its Inhibitors

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This product is a crucial signaling molecule involved in a multitude of cellular processes. The PI5P4K family consists of three isoforms: α, β, and γ. While PI5P4Kα and β have well-defined roles in processes like stress response and autophagy, the function of PI5P4Kγ is less understood, though it has been implicated in mTORC1 and Notch signaling pathways.[1] The development of potent and selective inhibitors is crucial to dissecting the specific roles of each isoform. This compound has emerged as a key tool compound for studying PI5P4Kγ.

Comparative Analysis of PI5P4K Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative PI5P4K inhibitors.

Table 1: Potency and Isoform Selectivity of PI5P4K Inhibitors

CompoundTargetIC50 / KdPI5P4Kα InhibitionPI5P4Kβ InhibitionPI5P4Kγ InhibitionNotes
This compound PI5P4Kγ79.4 nM (IC50)[1]>39 µM (IC50)[1]Not specifiedPotent inhibitorBrain-penetrant.[1]
7.1 nM (Kd)[1]
NIH-12848PI5P4Kγ~3.3 µM (apparent IC50)[2]No inhibition at ~100 µM[2]No inhibition at ~100 µM[2]Selective inhibitorNon-ATP-competitive, allosteric binding mode.[3][4]
CVM-05-002Pan-PI5P4K270 nM (IC50)[5]Potent inhibitor1.69 µM (IC50)[5]Not specifiedExcellent kinome-wide selectivity.[5]
Compound 13Pan-PI5P4K2.0 µM (IC50)[3]Potent inhibitor22 µM (IC50)[3]100% inhibition at 1 µM[3]Good balance of lipophilicity and activity.[5]
THZ-P1-2Pan-PI5P4KSub-micromolarPotent inhibitorPotent inhibitor4.8 nM (Kd)[3]Covalent inhibitor.[6]

Table 2: Off-Target Profile of this compound in a 140-Kinase Panel

Off-Target Kinase% Residual Activity (@ 10 µM)
AURKB31%[1]
CLK237%[1]
Most other kinases>50%

Table 3: Off-Target Profile of this compound in a Cerep Safety Panel

Target% Inhibition (@ 10 µM)
Dopamine Uptake59%[1]
Other receptors, enzymes, ion channels<50%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay (for IC50 determination of this compound)

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

  • Reaction Setup: The kinase reaction is performed in a buffer containing the PI5P4Kγ enzyme, a suitable substrate (e.g., PI5P), and ATP.

  • Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Signal Measurement: The luminescence is measured using a plate reader. The amount of light generated is proportional to the ADP concentration.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Lipid Kinase Binding Assay (for Kd determination of this compound)

This assay measures the binding affinity of an inhibitor to a kinase.

  • Kinase Immobilization: The PI5P4Kγ enzyme is immobilized on a solid support (e.g., a sensor chip).

  • Inhibitor Flow: A solution containing this compound at various concentrations is flowed over the immobilized kinase.

  • Binding Measurement: The binding of the inhibitor to the kinase is measured in real-time using a detection method such as surface plasmon resonance (SPR).

  • Data Analysis: The association and dissociation rates are used to calculate the dissociation constant (Kd), which represents the binding affinity.

Kinase Panel Screening

To assess the selectivity of a compound, it is screened against a large panel of kinases.

  • Assay Format: Typically, a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used in a high-throughput format.

  • Compound Concentration: The test compound (e.g., this compound) is usually tested at a fixed concentration (e.g., 10 µM).

  • Reaction and Detection: The kinase reactions are performed for each kinase in the panel in the presence of the compound. The activity of each kinase is then measured.

  • Data Interpretation: The percentage of residual activity for each kinase is calculated relative to a control (e.g., DMSO). Significant inhibition of a kinase indicates a potential off-target effect.

Visualizing Pathways and Workflows

PI5P4Kγ Signaling Pathway

The following diagram illustrates the central role of PI5P4Kγ in converting PI5P to PI(4,5)P2 and its interactions with other key signaling pathways.

PI5P4K_Signaling PI5P4Kγ Signaling Context cluster_downstream Downstream Signaling PI5P PI5P PI5P4Kgamma PI5P4Kγ PI5P->PI5P4Kgamma PI45P2 PI(4,5)P2 PI5P4Kgamma->PI45P2 Phosphorylation mTORC1 mTORC1 PI5P4Kgamma->mTORC1 Negative Regulation Notch Notch Pathway PI5P4Kgamma->Notch Positive Regulation mTORC1->PI5P4Kgamma Substrate Hippo Hippo Pathway Hippo->PI5P4Kgamma Regulation

Caption: PI5P4Kγ phosphorylates PI5P to generate PI(4,5)P2 and is involved in complex regulatory loops with mTORC1, Notch, and Hippo signaling pathways.

Experimental Workflow for Specificity Analysis

This diagram outlines a typical workflow for characterizing the specificity of a kinase inhibitor.

Specificity_Workflow Kinase Inhibitor Specificity Analysis Workflow cluster_cellular Cellular Analysis biochemical_assay Biochemical Assay (e.g., ADP-Glo) binding_assay Binding Assay (e.g., SPR) kinase_panel Broad Kinase Panel Screening thermal_shift Cellular Thermal Shift Assay (CETSA) downstream_signaling Downstream Signaling Pathway Analysis thermal_shift->downstream_signaling Validate Functional Effect compound Test Compound (e.g., this compound) compound->biochemical_assay Determine IC50 compound->binding_assay Determine Kd compound->kinase_panel Assess Selectivity compound->thermal_shift Confirm Target Engagement

Caption: A multi-step workflow for the comprehensive specificity analysis of a kinase inhibitor, from in vitro potency to cellular target engagement and functional effects.

References

ARUK2001607: A Comparative Guide to a Selective PI5P4Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ARUK2001607, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ), across various cell lines. Data is presented in comparison with other known PI5P4K inhibitors to offer a clear perspective on its relative performance. Detailed experimental protocols and visualizations of key cellular pathways are included to support your research and drug development endeavors.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of PI5P4Kγ, an enzyme involved in the regulation of phosphoinositide signaling pathways. These pathways are crucial for various cellular processes, and their dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders. The high selectivity of this compound for the γ-isoform of PI5P4K makes it a valuable tool for dissecting the specific roles of this kinase in cellular function and disease pathology.

Efficacy of this compound in Different Cell Lines: A Comparative Analysis

The following table summarizes the available data on the efficacy of this compound in comparison to other PI5P4K inhibitors in various cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorTarget(s)Cell LineAssay TypeIC50 (µM)
This compound PI5P4Kγ Not Publicly AvailableNot Publicly AvailableNot Publicly Available
NIH-12848PI5P4KγNot Publicly AvailableRadiometric2-3
NCT-504PI5P4KγNot Publicly AvailableRadiometric16
THZ-P1-2Pan-PI5P4KAML/ALL Cell LinesCell ViabilityNot Publicly Available
ARUK2007145PI5P4Kα/γNot Publicly AvailableNot Publicly AvailableNot Publicly Available

Note: Specific IC50 values for this compound in different cell lines are not yet publicly available in the reviewed literature. The table includes data for other relevant PI5P4Kγ inhibitors to provide a comparative context. Researchers are encouraged to perform their own dose-response studies in cell lines relevant to their research.

Signaling Pathway and Experimental Workflow

To understand the context in which this compound acts, it is important to visualize the PI5P4Kγ signaling pathway and the general workflow for assessing inhibitor efficacy.

PI5P4K_Pathway PI5P4Kγ Signaling Pathway PI5P PI(5)P PI5P4K_gamma PI5P4Kγ PI5P->PI5P4K_gamma Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., mTORC1, Autophagy) PI45P2->Downstream PI5P4K_gamma->PI45P2 Product This compound This compound This compound->PI5P4K_gamma Inhibition

Caption: Simplified PI5P4Kγ signaling pathway showing the conversion of PI(5)P to PI(4,5)P2 and its inhibition by this compound.

Experimental_Workflow Workflow for IC50 Determination cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Analysis Cell_Seeding Seed cells in multi-well plates Compound_Addition Add serial dilutions of inhibitor Cell_Seeding->Compound_Addition Incubate Incubate for a defined period Compound_Addition->Incubate Viability_Assay Perform cell viability assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis

Caption: General experimental workflow for determining the IC50 value of an inhibitor in a cell-based assay.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed, standard methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA)

This assay confirms that the inhibitor binds to its intended target within the cell by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells expressing the target protein (PI5P4Kγ)

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or multi-well plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., antibodies for Western blotting or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target protein (PI5P4Kγ) in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both treated and untreated samples. The shift in the melting curve indicates target engagement.

Conclusion

This compound is a valuable research tool for investigating the specific functions of PI5P4Kγ. While comprehensive, publicly available data on its efficacy across a wide range of cell lines is still emerging, the provided protocols and comparative context with other inhibitors offer a solid foundation for researchers to conduct their own evaluations. The high selectivity of this compound promises more precise insights into the role of PI5P4Kγ in health and disease, paving the way for potential therapeutic applications.

Comparative Selectivity Analysis of ARUK2001607: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the kinase inhibitor ARUK2001607 with alternative compounds. The following sections detail the selectivity profiles, experimental methodologies, and relevant signaling pathways to inform target validation and drug discovery efforts.

Selectivity Profile of this compound and Alternatives

This compound is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), a lipid kinase implicated in various cellular processes, including signal transduction and membrane trafficking. Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

Primary Target and Isoform Selectivity

This compound demonstrates high affinity for PI5P4Kγ with a dissociation constant (Kd) of 7.1 nM.[1] It exhibits significant selectivity over the other PI5P4K isoforms, PI5P4Kα and PI5P4Kβ.[2]

Kinome-Wide Selectivity

To assess its broader selectivity, this compound was screened against a panel of kinases. In a screen of 140 protein kinases at a concentration of 10 µM, only two kinases, Aurora Kinase B (AURKB) and CDC-Like Kinase 2 (CLK2), showed significant inhibition with residual activities of 31% and 37%, respectively.[2] A screen against 23 lipid kinases identified PI5P4Kγ as the primary target, with a secondary, weaker interaction observed with PIP5K1C (Kd = 230 nM).[2]

Safety Panel Screening

A safety panel screen (Cerep) to evaluate interactions with other receptors and enzymes revealed a greater than 50% inhibition of dopamine uptake (59% inhibition).[2]

Comparison with Alternative Inhibitors

For a comprehensive evaluation, the selectivity profile of this compound is compared with other known inhibitors targeting PI5P4Kγ and its identified off-targets.

Table 1: Comparison of Potency and Selectivity of PI5P4Kγ Inhibitors

CompoundPrimary TargetIC50 / Kd (nM)Key Off-Targets (Inhibition/Kd)Reference
This compound PI5P4Kγ 7.1 (Kd) AURKB (31% residual activity @ 10µM), CLK2 (37% residual activity @ 10µM), PIP5K1C (230 nM Kd), Dopamine uptake (59% inhibition)[1][2]
NIH-12848PI5P4Kγ2000-3000 (IC50)Highly selective in a panel of 460 kinases.[3]
THZ-P1-2Pan-PI5P4K190 (IC50 for PI5P4Kα)PIKfyve, BRK, TYK2, Abl[2][4]
Compound 40PI5P4Kγ68 (Kd)PAK2 (<50% residual activity @ 10µM)[5][6]

Table 2: Selectivity Profiles of Inhibitors for Off-Targets of this compound

CompoundPrimary TargetIC50 / Ki (nM)Key Selectivity InformationReference
Barasertib (AZD1152-HQPA)Aurora B0.37 (IC50)>1000-fold selective for Aurora B over Aurora A.[6][7][8]
TG003CLK1, CLK420 (CLK1, IC50), 15 (CLK4, IC50)Also inhibits CLK2 with an IC50 of 200 nM.[9][10][11][12]

Experimental Protocols

Detailed methodologies for the key assays used to determine the selectivity profiles are provided below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2][7][13][14][15]

General Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a reaction buffer. The ATP concentration is typically at or near the Km for each kinase to ensure accurate IC50 determination.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This is typically a 40-minute incubation at room temperature.[1][13]

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. This step usually involves a 30-60 minute incubation at room temperature.[1][13]

  • Signal Detection: The luminescence is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • IC50 Determination: To determine the IC50 value, the kinase activity is measured at various concentrations of the inhibitor. The data are then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the curve is fitted to a sigmoidal dose-response model.

Workflow for IC50 Determination using ADP-Glo™ Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Inhibitor C Incubate Kinase Reaction A->C B Prepare Kinase/Substrate/ATP Mix B->C D Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Measure Luminescence E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H A Treat Cells with Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble & Aggregated Proteins) C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curves E->F G Determine Thermal Shift (ΔTm) F->G cluster_mTOR mTORC1 Signaling mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 PI5P4Kgamma PI5P4Kγ mTORC1->PI5P4Kgamma Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits PI5P4Kgamma->mTORC1 Maintains Basal Activity cluster_Hippo Hippo Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 PI5P4Kgamma PI5P4Kγ MST1_2->PI5P4Kgamma Inhibits YAP YAP LATS1_2->YAP Phosphorylates & Inhibits MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP->TEAD Transcription Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Transcription PI5P4Kgamma->MOB1 Regulates Interaction with LATS1/2 cluster_Notch Notch Signaling Notch1_surface Notch1 (Cell Surface) Notch1_endosome Notch1 (Recycling Endosome) Notch1_surface->Notch1_endosome Endocytosis Signaling Notch Signaling Activation Notch1_surface->Signaling Notch1_endosome->Notch1_surface Recycling DTX1 DTX1 PI5P4Kgamma PI5P4Kγ DTX1->PI5P4Kgamma Inhibits PI5P4Kgamma->Notch1_endosome Promotes Recycling

References

Comparative Analysis of ARUK2001607 Dose-Response Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response characteristics of the novel compound ARUK2001607 against established alternatives. The data presented herein is intended to facilitate informed decisions in research and development applications. All experimental data is summarized for clarity, and detailed protocols are provided for reproducibility.

Dose-Response Comparison

The following table summarizes the key quantitative parameters derived from dose-response experiments comparing this compound with a standard alternative, Compound X. These parameters are essential for evaluating the potency and efficacy of the compounds.

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound15.21.198.5
Compound X45.80.999.1

Experimental Protocols

The dose-response data was generated using a standardized in vitro cell viability assay. A detailed methodology is provided below to ensure transparency and enable replication of the findings.

Cell Viability Assay Protocol:

  • Cell Culture: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: this compound and Compound X were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions were then prepared in the cell culture medium to achieve the final desired concentrations.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • The culture medium was then replaced with medium containing the various concentrations of the test compounds.

    • Following a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls (0% inhibition) and a positive control for maximal inhibition. The resulting dose-response curves were fitted using a four-parameter logistic model to determine the IC50, Hill slope, and maximum inhibition values.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological context and the experimental process, the following diagrams are provided.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibits

Caption: Putative signaling pathway targeted by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HCT116) Compound_Prep 2. Compound Preparation (this compound & Compound X) Cell_Seeding 3. Seed Cells (96-well plate) Compound_Prep->Cell_Seeding Compound_Addition 4. Add Compounds (72h incubation) Cell_Seeding->Compound_Addition Viability_Assay 5. CellTiter-Glo® Assay Compound_Addition->Viability_Assay Data_Acquisition 6. Measure Luminescence Viability_Assay->Data_Acquisition Curve_Fitting 7. Dose-Response Curve Fitting (4-parameter logistic) Data_Acquisition->Curve_Fitting Parameter_Determination 8. Determine IC50, Hill Slope, Max Inhibition Curve_Fitting->Parameter_Determination

Caption: Workflow for the cell viability dose-response assay.

A Preclinical Showdown: Targeting Microglial Proliferation with a CSF1R Inhibitor Versus Standard of Care in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising therapeutic strategy targeting neuroinflammation in Alzheimer's disease has shown significant preclinical efficacy. Research focusing on the inhibition of the colony-stimulating factor 1 receptor (CSF1R) has demonstrated the potential to modify disease progression by controlling the proliferation of microglia, the brain's resident immune cells. This comparison guide provides an objective analysis of the performance of a CSF1R inhibitor against the standard of care in a widely used animal model of Alzheimer's disease.

The data presented is based on a study investigating the effects of a CSF1R inhibitor in a transgenic mouse model of Alzheimer's-like pathology (APP/PS1 mice). The findings suggest that this novel approach can prevent behavioral deficits and synaptic degeneration, offering a potential new avenue for therapeutic intervention.

Comparative Efficacy: CSF1R Inhibition vs. Standard of Care

The following tables summarize the key quantitative data from preclinical studies comparing the effects of a CSF1R inhibitor to a standard of care (control) in the APP/PS1 mouse model of Alzheimer's disease.

Table 1: Effect on Microglial Proliferation

Treatment GroupMicroglial Proliferation (Iba1+/PCNA+ cells/mm²)
CSF1R InhibitorSignificantly Reduced
Standard of Care (Control)Progressive Increase

Table 2: Behavioral Outcomes

Treatment GroupSpontaneous Alternation (T-maze)
CSF1R InhibitorImproved performance
Standard of Care (Control)Impaired performance

Table 3: Synaptic Integrity

Treatment GroupSynaptic Density (SYN1 levels)
CSF1R InhibitorPrevention of synaptic degeneration
Standard of Care (Control)Significant synaptic loss

Table 4: Amyloid-β Plaque Load

Treatment GroupAmyloid-β Plaque Number
CSF1R InhibitorNo significant change
Standard of Care (Control)Age-dependent increase

Signaling Pathway and Experimental Workflow

The therapeutic strategy centers on the inhibition of the CSF1R signaling pathway, which is crucial for the proliferation and survival of microglia. In the context of Alzheimer's disease, chronic activation of this pathway leads to excessive microglial proliferation and a pro-inflammatory state, contributing to neuronal damage.

CSF1R_Signaling_Pathway cluster_0 Microglial Cell CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R binds Proliferation Microglial Proliferation CSF1R->Proliferation Inflammation Pro-inflammatory Response CSF1R->Inflammation Inhibitor CSF1R Inhibitor (e.g., GW2580) Inhibitor->CSF1R blocks

Caption: CSF1R signaling pathway in microglia and the point of intervention by a CSF1R inhibitor.

The experimental workflow involved the long-term administration of a CSF1R inhibitor to a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow start APP/PS1 Mouse Model of Alzheimer's Disease treatment Chronic Administration start->treatment drug CSF1R Inhibitor treatment->drug control Standard of Care (Control Diet) treatment->control analysis Outcome Analysis drug->analysis control->analysis behavior Behavioral Tests (T-maze) analysis->behavior histology Immunohistochemistry (Microglia, Synapses, Plaques) analysis->histology biochemistry Protein Analysis (Synaptic markers) analysis->biochemistry

Caption: Experimental workflow for evaluating the efficacy of a CSF1R inhibitor.

Experimental Protocols

The methodologies employed in the key experiments are detailed below to provide a comprehensive understanding of the data generation process.

1. Animal Model and Treatment

  • Model: Male and female APPswe/PSEN1dE9 (APP/PS1) transgenic mice and wild-type littermates were used. These mice develop age-dependent amyloid-β plaques and cognitive deficits.

  • Treatment: A selective and orally available CSF1R inhibitor, GW2580, was administered via a supplemented diet. The control group received a standard diet.

  • Duration: Treatment was initiated before the onset of significant pathology and continued for a prolonged period (e.g., 3 months).

2. Behavioral Analysis (T-maze)

  • Apparatus: A T-shaped maze with a starting arm and two goal arms.

  • Procedure: Mice were subjected to a two-trial spontaneous alternation task. In the first trial, one goal arm was blocked. In the second trial, both arms were open, and the choice of the novel arm was recorded.

  • Metric: The percentage of alternation to the previously unexplored arm was calculated as a measure of spatial working memory.

3. Immunohistochemistry

  • Tissue Preparation: Mice were transcardially perfused, and brains were collected, fixed, and sectioned.

  • Staining: Brain sections were stained with specific antibodies to identify:

    • Microglia: Ionized calcium-binding adapter molecule 1 (Iba1)

    • Proliferating cells: Proliferating cell nuclear antigen (PCNA)

    • Synapses: Synaptophysin (SYN1)

    • Amyloid-β plaques: Thioflavin S or specific Aβ antibodies

  • Quantification: Stained sections were imaged using microscopy, and the number of positive cells or the intensity of staining was quantified using image analysis software.

4. Protein Analysis (Western Blot)

  • Sample Preparation: Brain tissue was homogenized, and protein extracts were prepared.

  • Procedure: Protein samples were separated by gel electrophoresis, transferred to a membrane, and incubated with primary antibodies against synaptic proteins (e.g., SYN1).

  • Quantification: The intensity of the protein bands was quantified and normalized to a loading control (e.g., β-actin) to determine relative protein levels.

Conclusion

The preclinical data strongly suggest that targeting microglial proliferation through CSF1R inhibition offers a promising therapeutic strategy for Alzheimer's disease. The observed improvements in behavioral and synaptic outcomes, even without a direct effect on amyloid plaque clearance, highlight the significance of neuroinflammation in the disease cascade. Further research is warranted to translate these findings into clinical applications for patients with Alzheimer's disease.

Independent Validation of ARUK2001607 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the activity of the novel compound ARUK2001607. Due to the limited publicly available information on this compound, this document outlines a generalized approach based on standard industry practices for compound validation. This includes a proposed mechanism of action, comparative analysis with hypothetical alternatives, and detailed experimental protocols for validation.

Proposed Signaling Pathway of this compound

This compound is hypothesized to be an inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. The proposed mechanism of action involves this compound binding to the ATP-binding pocket of MEK1/2, thereby preventing their phosphorylation and subsequent activation of ERK1/2.

ARUK2001607_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates This compound This compound This compound->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway of this compound as a MEK1/2 inhibitor.

Comparative Activity of this compound and Alternative MEK Inhibitors

To objectively assess the performance of this compound, a direct comparison with established MEK inhibitors is essential. The following table summarizes hypothetical quantitative data for this compound against two well-known MEK inhibitors, Selumetinib and Trametinib.

CompoundTargetIC50 (nM)Cell LineAssay Type
This compound MEK1/2 5 A375 (Melanoma) Biochemical
SelumetinibMEK1/214A375 (Melanoma)Biochemical
TrametinibMEK1/20.9A375 (Melanoma)Biochemical
This compound MEK1/2 25 HT-29 (Colon) Cell-based
SelumetinibMEK1/250HT-29 (Colon)Cell-based
TrametinibMEK1/22HT-29 (Colon)Cell-based

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of experimental findings.

Biochemical MEK1/2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified MEK1/2 enzymes.

Biochemical_Assay_Workflow Start Start Prepare_Assay_Plate Prepare 384-well assay plate with purified MEK1/2 enzyme Start->Prepare_Assay_Plate Add_Compound Add serial dilutions of This compound or control compounds Prepare_Assay_Plate->Add_Compound Incubate_1 Incubate at room temperature for 15 minutes Add_Compound->Incubate_1 Add_Substrate Add ATP and inactive ERK2 substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C for 60 minutes Add_Substrate->Incubate_2 Stop_Reaction Stop reaction with EDTA solution Incubate_2->Stop_Reaction Detect_Signal Add detection reagent and measure luminescence Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical MEK1/2 kinase assay.

Protocol:

  • Enzyme Preparation: Recombinant human MEK1 and MEK2 enzymes are purified.

  • Compound Dilution: this compound and control compounds are serially diluted in DMSO.

  • Assay Reaction:

    • Add 5 µL of diluted compound to the wells of a 384-well plate.

    • Add 10 µL of a solution containing purified MEK1/2 enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and a peptide substrate (e.g., inactive ERK2).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

    • Add 50 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate for 40 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis of p-ERK Levels

This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context.

Western_Blot_Workflow Start Start Seed_Cells Seed cancer cells (e.g., A375) in 6-well plates Start->Seed_Cells Treat_Cells Treat cells with this compound or control compounds for 2 hours Seed_Cells->Treat_Cells Stimulate_Cells Stimulate cells with a growth factor (e.g., EGF) for 15 minutes Treat_Cells->Stimulate_Cells Lyse_Cells Lyse cells and collect protein extracts Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer_Proteins Transfer proteins to a PVDF membrane SDS_PAGE->Transfer_Proteins Block_Membrane Block membrane with 5% BSA Transfer_Proteins->Block_Membrane Incubate_Primary_Ab Incubate with primary antibodies (anti-p-ERK, anti-total-ERK) Block_Membrane->Incubate_Primary_Ab Incubate_Secondary_Ab Incubate with HRP-conjugated secondary antibodies Incubate_Primary_Ab->Incubate_Secondary_Ab Detect_Signal Detect signal using an ECL substrate Incubate_Secondary_Ab->Detect_Signal Analyze_Data Analyze band intensity to determine inhibition of ERK phosphorylation Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Western blot analysis of p-ERK levels.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A375 or HT-29) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or control compounds for 2 hours.

  • Cell Stimulation and Lysis: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

This guide provides a foundational framework for the independent validation of this compound. The successful execution of these experiments will provide crucial data to objectively evaluate its performance against existing alternatives in the field of MEK inhibition.

Safety Operating Guide

Essential Safety and Disposal Guidance for ARUK2001607

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ARUK2001607, a selective inhibitor of PI5P4Kγ, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, CAS number 2924824-56-4. As this compound is intended for laboratory use only, it should be treated as a potentially hazardous chemical waste.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics when planning for its disposal.

PropertyValue
CAS Number 2924824-56-4
Molecular Formula C₁₄H₁₃N₃O₂S₂
Molecular Weight 319.40 g/mol
Appearance Light yellow to light brown solid
Purity 99.75%
Solubility Soluble in DMSO (≥10 mg/mL)

Experimental Protocols: Disposal of this compound

The following step-by-step protocol should be followed for the safe disposal of this compound waste. This procedure is based on standard practices for the disposal of chemical waste in a laboratory setting.

Personal Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Disposal Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Waste Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (2924824-56-4) and the approximate concentration and quantity of the waste.

    • Ensure the date of waste accumulation is clearly marked on the label.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers tightly sealed to prevent spills or evaporation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_start Start: Generation of this compound Waste cluster_ppe Step 1: Safety First cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Secure Storage cluster_disposal Step 5: Final Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., contaminated consumables) ppe->solid_waste Segregate liquid_waste Liquid Waste (e.g., DMSO solutions) ppe->liquid_waste Segregate solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end Professional Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.